Spironolactone-d3-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32O4S |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
S-[(7R,8R,9S,10R,13S,14S,17R)-2,2,4-trideuterio-10,13-dimethyl-3,5'-dioxospiro[1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i4D2,12D |
InChI Key |
LXMSZDCAJNLERA-RQPNHFSDSA-N |
Isomeric SMILES |
[2H]C1=C2C[C@H]([C@H]3[C@@H]4CC[C@]5([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)CCC(=O)O5)SC(=O)C |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Spironolactone-d3-1 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Spironolactone-d3, a deuterated analog of the drug Spironolactone. It is primarily intended for use by professionals in research and development who require detailed technical information for analytical applications. This document covers its chemical structure, physicochemical properties, mechanism of action of the parent compound, synthesis, and detailed experimental protocols for its use as an internal standard in quantitative analysis.
Core Chemical Identity and Properties
Spironolactone-d3 is the deuterium-labeled version of Spironolactone, where three hydrogen atoms on the acetylthio group have been replaced with deuterium.[1][2] This isotopic substitution makes it an ideal internal standard for the quantification of Spironolactone in biological matrices using mass spectrometry-based methods.[1] The labeling minimally affects its chemical behavior while providing a distinct mass difference for unambiguous detection.
The chemical structure of Spironolactone-d3 is identical to that of Spironolactone, except for the isotopic labeling at the 7α-acetylthio position.
Formal Name: (7α,17α)-7-(acetylthio-d3)-17-hydroxy-3-oxo-pregn-4-ene-21-carboxylic acid-γ-lactone.[1]
The key quantitative data for Spironolactone-d3 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₉D₃O₄S | [1][3] |
| Molecular Weight | 419.6 g/mol | [1] |
| Appearance | White to Pale Yellow Solid | [3] |
| Melting Point | 204-206°C | [3] |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol; Slightly soluble in Chloroform. | [1][3] |
| Storage Conditions | -20°C, Hygroscopic, Under inert atmosphere. | [1][3] |
| InChI Key | LXMSZDCAJNLERA-OFUZVNSWSA-N | [1] |
| SMILES | O=C(CC1)O[C@@]21CC[C@@]3([H])[C@]4([H])--INVALID-LINK--([2H])[2H])=O)CC5=CC(CC[C@]5(C)[C@@]4([H])CC[C@@]32C)=O | [1] |
| Purity (Example Batch) | 99.2% (by HPLC) | [4] |
| Optical Rotation | [α]ᴰ = -36.1° | [4] |
Mechanism of Action (Spironolactone)
To understand the relevance of quantifying Spironolactone, it is essential to be familiar with its mechanism of action. Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR).[5][6] It acts primarily in the distal convoluted tubule of the kidney by binding to the aldosterone-dependent sodium-potassium exchange site, thus inhibiting the effects of the hormone aldosterone.[7][8] This action leads to an increased excretion of sodium and water while retaining potassium, which underlies its utility as a potassium-sparing diuretic and antihypertensive agent.[7][9] Additionally, Spironolactone possesses anti-androgenic properties by competing with androgens for binding to the androgen receptor.[5][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SPIRONOLACTONE-D3 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Spironolactone - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. droracle.ai [droracle.ai]
- 9. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
In-Depth Technical Guide to Spironolactone-d3: Physical and Chemical Properties
This technical guide provides a comprehensive overview of the physical and chemical properties of Spironolactone-d3, a deuterated analog of Spironolactone. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. Spironolactone-d3 is primarily utilized as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of mass spectrometry and liquid chromatography analyses.[1]
Chemical and Physical Properties
Spironolactone-d3 is a synthetic steroid that is structurally similar to the mineralocorticoid aldosterone. The introduction of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis of Spironolactone in biological matrices.
Table 1: Physical and Chemical Properties of Spironolactone-d3 and Spironolactone
| Property | Spironolactone-d3 | Spironolactone |
| Molecular Formula | C24H29D3O4S | C24H32O4S[2][3][4] |
| Molecular Weight | 419.59 g/mol [5][6] | 416.58 g/mol [2][3][4] |
| CAS Number | Not explicitly found for d3 | 52-01-7[2][3][4][5] |
| Appearance | White to off-white powder (presumed) | White to light tan crystalline powder |
| Melting Point | Not explicitly found | 134-135 °C[2] |
| Boiling Point | Not explicitly found | Not available |
| Solubility | Soluble in Methanol, Ethanol, Acetonitrile | Soluble in acetone, ethanol, ethyl acetate, and chloroform. Slightly soluble in methanol and water. |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5] | Store at controlled room temperature. |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of Spironolactone-d3 would be very similar to that of Spironolactone, with the key difference being the absence of signals corresponding to the three deuterated positions. The exact location of the deuterium atoms would determine which signals are absent.
-
¹³C NMR: The carbon-13 NMR spectrum would also be nearly identical to that of Spironolactone. The carbons directly bonded to deuterium would exhibit a characteristic multiplet splitting pattern due to C-D coupling.
-
-
Mass Spectrometry (MS): The mass spectrum of Spironolactone-d3 will show a molecular ion peak (M+) that is 3 mass units higher than that of unlabeled Spironolactone, reflecting the presence of the three deuterium atoms. This mass shift is the basis for its use as an internal standard in mass spectrometric assays.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be very similar to that of Spironolactone, with potential subtle shifts in the C-H stretching vibrations due to the presence of C-D bonds.
Experimental Protocols
The following are detailed methodologies for key experiments related to the analysis and characterization of Spironolactone and can be adapted for Spironolactone-d3.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is suitable for determining the purity and concentration of Spironolactone-d3.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer solution (pH 4) in a 1:1 ratio.[7]
-
Flow Rate: 1.5 mL/min.[7]
-
Detection Wavelength: 240 nm.[7]
-
Column Temperature: 40 °C.[7]
-
Standard Preparation: A stock solution of Spironolactone-d3 is prepared by dissolving a precisely weighed amount in the mobile phase. Serial dilutions are then made to create a calibration curve.
-
Sample Preparation: The sample containing Spironolactone-d3 is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Quantification: The concentration of Spironolactone-d3 in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
UV-Visible Spectrophotometry for Concentration Determination
A simple and rapid method for determining the concentration of Spironolactone-d3 in a solution.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Methanol.[8]
-
Procedure:
-
A standard stock solution of Spironolactone-d3 (e.g., 100 µg/mL) is prepared by dissolving a known amount in methanol.[8]
-
A series of standard solutions with concentrations ranging from 5.0 to 30.0 µg/mL are prepared by diluting the stock solution.[8]
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 238 nm for Spironolactone.[8]
-
A calibration curve is constructed by plotting absorbance versus concentration.
-
The absorbance of the unknown sample solution is measured, and its concentration is determined using the calibration curve.
-
Biological Activity and Mechanism of Action
Spironolactone-d3 is expected to have the same biological activity and mechanism of action as unlabeled Spironolactone. Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR), thereby blocking the effects of aldosterone.[2][5] It also possesses antiandrogenic activity by acting as an antagonist at the androgen receptor (AR).[2]
The primary use of Spironolactone-d3 is as an internal standard, where its biological activity is not the primary focus. However, understanding the mechanism of the parent compound is crucial for interpreting pharmacokinetic and metabolic studies.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of Spironolactone-d3 using HPLC.
Mechanism of Action of Spironolactone
Caption: Dual antagonistic action of Spironolactone on mineralocorticoid and androgen receptors.
References
- 1. veeprho.com [veeprho.com]
- 2. Spironolactone - Wikipedia [en.wikipedia.org]
- 3. Spironolactone (CAS 52-01-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Spironolactone [webbook.nist.gov]
- 5. Spironolactone-d3 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jocpr.com [jocpr.com]
- 8. mjhs.md [mjhs.md]
Synthesis and isotopic labeling of Spironolactone-d3-1
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Spironolactone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Spironolactone, with a specific focus on the introduction of a deuterium label to produce Spironolactone-d3. This document outlines a proposed synthetic pathway, detailed experimental protocols, and quantitative data derived from established literature. Additionally, it includes visualizations of the synthetic workflow and the established signaling pathway for Spironolactone's mechanism of action to provide a thorough resource for researchers in medicinal chemistry and drug development.
Proposed Synthesis of Spironolactone-d3
The isotopic labeling of Spironolactone with three deuterium atoms is most strategically achieved at the acetyl group, which is introduced in the final step of the synthesis. The common precursor for this final step is Canrenone (17α-(2-carboxyethyl)-17β-hydroxy-androsta-4,6-dien-3-one-γ-lactone). The proposed method involves the synthesis of deuterated thioacetic acid (Thioacetic acid-d4), which then undergoes a conjugate addition reaction with Canrenone to yield the target molecule, Spironolactone-d3.
The key steps are:
-
Preparation of Canrenone: Synthesized from precursors like androstenedione through a multi-step process involving ethynylation, hydrogenation, oxidation, and dehydrogenation.
-
Synthesis of Thioacetic acid-d4 (CD₃COSD): Prepared from commercially available deuterated precursors.
-
Final Conjugate Addition: Reaction of Canrenone with Thioacetic acid-d4 to yield Spironolactone-d3.
Data Presentation
Quantitative data for the final step of Spironolactone synthesis, the conversion of Canrenone to Spironolactone, is summarized below. These values are derived from various reported industrial and laboratory-scale syntheses of the unlabeled compound and provide a benchmark for the proposed synthesis of the deuterated analogue.
| Precursors | Catalyst/Solvent | Reaction Time & Temp. | Yield (%) | Purity (%) | Reference |
| Canrenone, Thioacetic acid | Trimethylsilyl triflate / THF | 1 hour @ 20°C | 76% | 99.6% (HPLC) | [1] |
| Canrenone, Potassium thioacetate | Oxalic acid / Ethanol | 5 hours (reflux) | 75% | 99.2% (HPLC) | [2] |
| Canrenone, Potassium thioacetate | Methanesulfonic acid / Ethanol | 4 hours (reflux) | 76% | 99.0% (HPLC) | [2][3] |
| Canrenone, Thioacetic acid | Chloranil | Not specified | 86% | Not specified | [4] |
| Canrenone, Thioacetic acid | Methanol | 3 hours @ 65°C | ~93% (based on mass) | 99.4% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Thioacetic acid-d4 (CD₃COSD)
This protocol is adapted from established methods for synthesizing thioacetic acid and deuterated thioamides.[6][7]
Reagents:
-
Acetic anhydride-d6 ((CD₃CO)₂O)
-
Hydrogen sulfide (H₂S) or Sodium hydrosulfide (NaSH) followed by acidification.
Methodology:
-
In a flame-dried, three-necked flask equipped with a gas inlet, a condenser, and a magnetic stirrer, place acetic anhydride-d6.
-
Cool the flask in an ice bath.
-
Bubble hydrogen sulfide gas through the stirred solution at a slow rate for 2-4 hours. Alternatively, react with a molar equivalent of NaSH, followed by careful acidification with a deuterated acid (e.g., DCl in D₂O) to generate H₂S in situ.
-
Monitor the reaction by IR spectroscopy for the disappearance of the anhydride peak (~1810 cm⁻¹) and the appearance of the thioacid S-H stretch (~2550 cm⁻¹).
-
Upon completion, carefully distill the reaction mixture under reduced pressure to isolate the crude Thioacetic acid-d4 (boiling point ~93°C). The product is a yellow liquid with a strong odor and should be handled in a well-ventilated fume hood.
-
The product is typically used without further purification, as it may be contaminated with some Acetic acid-d4.
Protocol 2: Synthesis of Spironolactone-d3 from Canrenone
This protocol is based on a high-yield synthesis method for unlabeled Spironolactone.[1]
Reagents:
-
Canrenone
-
Thioacetic acid-d4 (CD₃COSD)
-
Trimethylsilyl triflate (TMSOTf)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Methanol
Methodology:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (10 mL per 1 mmol of Canrenone).
-
Add freshly distilled Thioacetic acid-d4 (2.0 mmol equivalents) and trimethylsilyl triflate (2.0 mmol equivalents).
-
Stir the solution well, then add Canrenone (1.0 mmol equivalent).
-
Continue stirring the reaction at room temperature (approx. 20°C) for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, add ethyl acetate (5 mL per 1 mmol of Canrenone).
-
Slowly add saturated sodium carbonate solution (5 mL per 1 mmol of Canrenone) to quench the reaction and stir at room temperature for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a light brown solid.
-
Recrystallize the solid from methanol to yield pure Spironolactone-d3 as white crystals.
-
Confirm the purity and isotopic incorporation using HPLC, Mass Spectrometry, and NMR spectroscopy.
Mandatory Visualizations
Synthesis Workflow
Caption: Proposed synthetic workflow for Spironolactone-d3.
Signaling Pathway: Mechanism of Action
Caption: Mechanism of action of Spironolactone as an MR antagonist.
References
- 1. Spironolactone synthesis - chemicalbook [chemicalbook.com]
- 2. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102321139A - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]
- 6. Synthesis of carbon-14, carbon-13 and deuterium labeled forms of thioacetamide and thioacetamide S-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioacetic acid - Wikipedia [en.wikipedia.org]
A Technical Guide to Spironolactone-d3: Commercial Availability and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Spironolactone-d3, a deuterated analog of the potassium-sparing diuretic, Spironolactone. This document details its commercial availability from various suppliers, offers a comprehensive experimental protocol for its use as an internal standard in bioanalytical methods, and illustrates the key signaling pathway through which its non-deuterated counterpart, Spironolactone, exerts its therapeutic effects. The information herein is intended to support research, development, and analytical activities involving Spironolactone.
Commercial Availability and Suppliers of Spironolactone-d3
Spironolactone-d3 is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes the key specifications of Spironolactone-d3 offered by various commercial vendors. Researchers are advised to consult the suppliers' websites and Certificates of Analysis for the most current and detailed information.
| Supplier | Catalog Number | Purity (by HPLC) | Isotopic Enrichment | Formulation |
| Cayman Chemical | 43592 | ≥95% | Not specified | Solid |
| Simson Pharma Limited | S410005 | Not specified | Not specified | In Stock |
| ESS Chem Co. | ESS0196 | 99.9% | 99 atom % D | Solid |
| MedchemExpress | HY-B0561S1 | 99.82% | 99% | Solid |
| TargetMol | T6558 | Not specified | Not specified | Solid |
| Clearsynth | CS-O-00897 | Not specified | Not specified | In Stock |
Experimental Protocol: Quantification of Spironolactone in Human Plasma using Spironolactone-d3 as an Internal Standard by LC-MS/MS
The following protocol is a representative method for the quantitative analysis of Spironolactone in a biological matrix, such as human plasma, using Spironolactone-d3 as an internal standard (IS). This method is based on established bioanalytical techniques and can be adapted for various research applications.[1][2]
Materials and Reagents
-
Spironolactone (Reference Standard)
-
Spironolactone-d3 (Internal Standard)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Methylene chloride (DCM)
-
Ultrapure water
-
Human plasma (blank)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Spironolactone and Spironolactone-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Spironolactone stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Spironolactone-d3 stock solution with methanol:water (1:1, v/v).
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (Spironolactone-d3, 100 ng/mL).
-
Vortex the samples for 30 seconds.
-
Add 1 mL of extraction solvent (MTBE:DCM, 80:20, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| Column | C18 column (e.g., 3.0 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient Elution | Isocratic: 70% B |
| Flow Rate | 320 µL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Spironolactone: m/z 341.2 → 107.2Spironolactone-d3: m/z 344.2 → 107.2 (adjust based on specific d-labeling) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Data Analysis
-
Quantify the concentration of Spironolactone in the unknown samples by constructing a calibration curve of the peak area ratio of Spironolactone to Spironolactone-d3 versus the nominal concentration of the calibration standards.
Signaling Pathway of Spironolactone Action
Spironolactone primarily acts as a competitive antagonist of the mineralocorticoid receptor (MR). The following diagram illustrates the classical genomic signaling pathway of aldosterone and its inhibition by Spironolactone.
Caption: Mineralocorticoid Receptor Signaling Pathway and Spironolactone Inhibition.
References
Technical Guide to the Certificate of Analysis and Purity of Spironolactone-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Spironolactone-d3, a deuterated analog of the potassium-sparing diuretic, Spironolactone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document that confirms that a specific product meets its predetermined specifications. For a stable isotope-labeled compound like Spironolactone-d3, the CoA provides critical data on its identity, purity, and isotopic enrichment.
General Workflow of a Certificate of Analysis
The following diagram illustrates the typical workflow involved in generating a Certificate of Analysis for a chemical standard.
Caption: General workflow for generating a Certificate of Analysis.
Quantitative Data Summary
The following tables summarize the key quantitative data for Spironolactone-d3 as found in representative Certificates of Analysis.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₉D₃O₄S |
| Molecular Weight | 419.59 g/mol [1][2] |
| Appearance | White to off-white solid[1] |
Table 2: Analytical Data from Representative CoAs
| Parameter | Specification/Result | Supplier/Source |
| Purity (HPLC) | 99.82%[1] | MedchemExpress |
| Purity (HPLC) | >99.00% | GlpBio |
| Purity (HPLC) | 99.2%[2] | Itemanc.com |
| Isotopic Enrichment | 99%[1] | MedchemExpress |
| ¹H NMR Spectrum | Consistent with structure[1] | MedchemExpress, GlpBio |
| Mass Spectrum (MS) | Consistent with structure[1] | MedchemExpress |
| Infrared (IR) Spectrum | Conforms[2] | Itemanc.com |
| Optical Rotation | [α]ᴰ = -36.1°[2] | Itemanc.com |
Experimental Protocols for Purity Determination
The purity of Spironolactone-d3 is typically determined by High-Performance Liquid Chromatography (HPLC). The following sections detail common methodologies.
Reversed-Phase HPLC Method 1
This method is a common approach for the analysis of Spironolactone and its related compounds.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 inertsil (250 x 4.6 mm), 5 µm particle size[3].
-
Mobile Phase : A mixture of phosphate buffer solution (pH = 4) and acetonitrile in a 1:1 ratio[3].
-
Flow Rate : 1.5 mL/min[3].
-
Detection Wavelength : 240 nm[3].
-
Column Temperature : 40 °C[3].
-
Injection Volume : 20 µL.
-
Standard Preparation : A working standard of Spironolactone is dissolved in the mobile phase to a known concentration (e.g., 20-30 ppm)[3]. The sample of Spironolactone-d3 is prepared similarly.
-
Analysis : The standard and sample solutions are injected into the HPLC system, and the peak areas are used to calculate the purity of the sample.
Reversed-Phase HPLC Method 2
An alternative isocratic method for the separation of Spironolactone and its impurities.
-
Instrumentation : HPLC with a UV Photodiode Array (PDA) detector.
-
Column : Symmetry C8 (150 x 3.9 mm), 5 µm particle size[4].
-
Mobile Phase : A mixture of Water, Tetrahydrofuran (THF), and Acetonitrile (ACN) in the ratio of 77:21:2 (v/v/v)[4].
-
Flow Rate : Not specified, but typically 1.0 mL/min for such columns.
-
Detection Wavelength : 254 nm and 283 nm[4].
-
Injection Volume : 20 µL[4].
-
Standard and Sample Preparation : Solutions are prepared in a suitable diluent, typically the mobile phase or a component of it.
Analytical Workflow for Purity Determination
The diagram below outlines the typical workflow for determining the purity of a pharmaceutical standard like Spironolactone-d3 using HPLC.
Caption: Workflow for HPLC purity determination.
Identity Confirmation Techniques
Beyond purity, confirming the chemical identity of Spironolactone-d3 is paramount.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : This technique provides information about the structure of the molecule by analyzing the magnetic properties of its atomic nuclei. The spectrum of Spironolactone-d3 is expected to be consistent with its structure, showing the characteristic peaks of the Spironolactone backbone, with the absence of signals corresponding to the deuterated positions.
-
Mass Spectrometry (MS) : MS measures the mass-to-charge ratio of ions. For Spironolactone-d3, the molecular ion peak should correspond to its molecular weight of approximately 419.59 Da, confirming the incorporation of three deuterium atoms.
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups within a molecule. The IR spectrum of Spironolactone-d3 should be consistent with the known spectrum of Spironolactone, showing characteristic absorption bands for its functional groups.
Isotopic Enrichment
Isotopic enrichment quantifies the percentage of the deuterated isotopologue in the material. For Spironolactone-d3, an isotopic enrichment of 99% indicates that 99% of the molecules contain the three deuterium atoms as intended. This is a critical parameter for studies where the deuterated standard is used for quantitative analysis.
This technical guide provides a foundational understanding of the analytical characterization of Spironolactone-d3. For specific applications, it is always recommended to refer to the Certificate of Analysis provided by the supplier and to perform any necessary in-house verification.
References
Deuterated Spironolactone for Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterated spironolactone as an internal standard in mass spectrometry-based bioanalytical methods. The use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification of analytes in complex biological matrices. This document details the rationale for using deuterated spironolactone, its metabolic pathways, and provides exemplary experimental protocols and quantitative data from published literature.
The Role of Deuterated Internal Standards in Mass Spectrometry
In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. The IS is used to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte of interest.
Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are considered the gold standard for internal standards in mass spectrometry. Their key advantages include:
-
Similar Chemical and Physical Properties: Deuterated standards co-elute with the unlabeled analyte in liquid chromatography, minimizing the effects of matrix suppression or enhancement.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
-
Minimal Isotopic Interference: The natural abundance of heavy isotopes is low, resulting in negligible interference with the analyte signal.
Spironolactone-D3 and Canrenone-d6 are commonly used deuterated internal standards for the quantification of spironolactone and its primary active metabolite, canrenone.
Spironolactone: Metabolism and Signaling Pathway
Spironolactone is a synthetic steroidal drug that acts as a mineralocorticoid receptor antagonist. It is extensively metabolized in the liver, and its metabolites also exhibit pharmacological activity. The major metabolic pathways involve the removal or modification of the sulfur-containing group.
The primary metabolites of spironolactone include:
-
Canrenone: Formed by the removal of the thioacetyl group.
-
7α-thiomethylspironolactone (TMS): An active metabolite where the sulfur is retained.
-
6β-hydroxy-7α-thiomethylspironolactone (HTMS): Another active metabolite.
Understanding the metabolic fate of spironolactone is crucial for designing effective bioanalytical methods that can accurately quantify the parent drug and its key metabolites.
Figure 1: Simplified metabolic pathway of spironolactone.
Synthesis of Deuterated Spironolactone
While detailed, proprietary synthesis protocols are not publicly available, a plausible synthetic route for deuterated spironolactone, such as spironolactone-d3, can be postulated based on established chemical reactions. One common strategy involves the introduction of deuterium at a late stage of the synthesis. For instance, deuterated thioacetic acid can be reacted with a suitable precursor.
A representative synthetic scheme for spironolactone involves the reaction of canrenone with thioacetic acid. To synthesize a deuterated analog, a deuterated version of thioacetic acid could be used.
Representative Synthetic Scheme:
-
Preparation of Deuterated Thioacetic Acid (CH₃COS D): This can be achieved through the exchange of the sulfhydryl proton with a deuterium source, such as D₂O, under appropriate conditions.
-
Reaction with Canrenone: Canrenone is then reacted with the deuterated thioacetic acid in the presence of a suitable catalyst to yield deuterated spironolactone.
It is important to note that the exact position and number of deuterium atoms can be controlled by the choice of deuterated reagents and reaction conditions. Commercially available standards like Spironolactone-D3 and Canrenone-d6 have deuterium labels at specific, stable positions.
Experimental Protocols for Mass Spectrometric Analysis
The following sections outline a general workflow and specific experimental conditions for the quantification of spironolactone and its metabolites in biological matrices using deuterated internal standards.
Experimental Workflow
The overall workflow for a typical bioanalytical method using LC-MS/MS is depicted below.
Figure 2: General experimental workflow for spironolactone analysis.
Sample Preparation: Protein Precipitation
A simple and widely used method for extracting spironolactone and its metabolites from plasma is protein precipitation.
-
Reagents:
-
Methanol (LC-MS grade)
-
Internal Standard (IS) solution (e.g., Spironolactone-D3 in methanol)
-
-
Procedure:
-
To a 50 µL aliquot of plasma sample, add 50 µL of the IS solution.
-
Add 130 µL of methanol.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at high speed (e.g., 27,500 x g) for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
The chromatographic separation is typically performed on a C18 reversed-phase column.
| Parameter | Exemplary Conditions |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol |
| Gradient | Isocratic elution with 60:40 (v/v) Methanol:Water |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 3 µL |
Mass Spectrometry (MS) Conditions
Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode.
| Parameter | Exemplary Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Spironolactone: m/z 417.2 → 341.1Canrenone: m/z 341.2 → 107.2Spironolactone-d6: m/z 347.1 → 107.2 |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of spironolactone and its metabolites.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Internal Standard | Linearity Range | LLOQ | Reference |
| Spironolactone | Spironolactone-D3 | 0.5 - 150 ng/mL | 0.53 ng/mL | |
| Canrenone | Spironolactone-D3 | 0.5 - 150 ng/mL | 0.55 ng/mL | |
| 7α-methylthiospironolactone | Spironolactone-D3 | 0.5 - 150 ng/mL | 0.52 ng/mL | |
| Spironolactone | Estazolam | 2 - 300 ng/mL | 2 ng/mL | |
| Canrenone | Estazolam | 2 - 300 ng/mL | 2 ng/mL | |
| Spironolactone | - | 0.4 - 5.0 µg/mL | 0.20 µg/mL | |
| Canrenone | - | 0.4 - 5.0 µg/mL | 0.08 µg/mL |
Table 2: Accuracy and Precision Data
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Spironolactone | 2.77 - 184.50 | 3.1 - 13.9 | 3.1 - 13.9 | N/A | |
| Canrenone | 2.69 - 179.20 | 3.1 - 13.9 | 3.1 - 13.9 | N/A | |
| Spironolactone | 2 - 300 | < 10 | < 10 | 85 - 115 | |
| Canrenone | 2 - 300 | < 10 | < 10 | 85 - 115 |
Table 3: Recovery Data
| Analyte | Recovery (%) | Reference |
| Spironolactone | 87.4 - 112.1 | |
| Canrenone | 87.4 - 112.1 | |
| Spironolactone | Mean 99.7 | |
| Canrenone | Mean 99.7 |
Conclusion
The use of deuterated spironolactone and its metabolites as internal standards is indispensable for the accurate and reliable quantification of these compounds in biological matrices by LC-MS/MS. This guide has provided a comprehensive overview of the rationale, metabolic context, and practical aspects of employing these stable isotope-labeled standards. The detailed experimental protocols and tabulated quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and clinical analysis. The inherent advantages of deuterated internal standards in minimizing analytical variability and improving data quality underscore their importance in modern bioanalytical chemistry.
A Technical Guide to Understanding Isotopic Enrichment in Spironolactone-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, analysis, and data interpretation related to the isotopic enrichment of Spironolactone-d3. This deuterated analog of Spironolactone serves as a critical internal standard in pharmacokinetic and metabolic studies, where its isotopic purity is paramount for accurate quantification.
Introduction to Isotopic Enrichment
Isotopically labeled compounds, such as Spironolactone-d3, are molecules in which one or more atoms have been replaced by an isotope of that same element. In the case of Spironolactone-d3, three hydrogen atoms (¹H) are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.
Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of isotopic labels. For Spironolactone-d3, a high isotopic enrichment (typically >98%) is crucial to minimize signal interference from unlabeled or partially labeled species in sensitive analytical techniques like mass spectrometry.[1] The isotopic distribution (the relative abundance of molecules with zero, one, two, three, etc., deuterium atoms) provides a detailed picture of the isotopic purity.
Synthesis of Spironolactone-d3
The common nomenclature for Spironolactone-d3, (7α,17α)-7-(acetylthio-d3)-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid-γ-lactone, indicates that the three deuterium atoms are located on the acetyl group.[2] The synthesis of unlabeled Spironolactone often involves the reaction of canrenone with thioacetic acid.[3][4] Therefore, a plausible synthetic route for Spironolactone-d3 involves the reaction of canrenone with deuterated thioacetic acid (thioacetic acid-d3).
The following diagram illustrates this proposed synthetic pathway.
Caption: Proposed synthesis of Spironolactone-d3.
Analytical Methodologies for Isotopic Enrichment Determination
The two primary analytical techniques for determining the isotopic enrichment and purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for quantifying isotopic enrichment. The high mass accuracy of HRMS allows for the clear separation and quantification of ions corresponding to the different isotopologues (d0, d1, d2, d3, etc.) of Spironolactone.
The isotopic distribution of a representative batch of Spironolactone-d3 can be summarized as follows. A high enrichment of the d3 species is desirable.
| Isotopologue | Description | Relative Abundance (%) |
| d0 | Unlabeled Spironolactone | < 0.5 |
| d1 | Spironolactone with 1 Deuterium | < 1.0 |
| d2 | Spironolactone with 2 Deuteriums | < 2.0 |
| d3 | Spironolactone with 3 Deuteriums | > 97.0 |
Note: This data is illustrative. Actual distributions may vary between batches. Commercial suppliers often report a single isotopic enrichment value, for example, 99%, which typically refers to the percentage of molecules containing at least one deuterium atom.[6]
-
Sample Preparation:
-
Prepare a stock solution of Spironolactone-d3 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan MS.
-
Mass Range: m/z 400-450 (to cover the isotopic cluster of Spironolactone and Spironolactone-d3).
-
Resolution: > 60,000 FWHM.
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecules of each isotopologue (d0: m/z 417.20, d1: m/z 418.21, d2: m/z 419.21, d3: m/z 420.22).
-
Integrate the peak areas for each extracted ion.
-
Calculate the relative abundance of each isotopologue to determine the isotopic distribution.
-
-
The following diagram outlines the workflow for this analysis.
Caption: Workflow for LC-HRMS Isotopic Enrichment Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium NMR (²H NMR) is a direct method to observe the deuterium nuclei in a molecule. It provides information about the chemical environment of the deuterium atoms and can be used to confirm the position of labeling and quantify the isotopic enrichment.[7]
-
Sample Preparation:
-
Dissolve an accurately weighed amount of Spironolactone-d3 (typically 5-10 mg) in a suitable deuterated solvent that does not have signals overlapping with the analyte (e.g., Chloroform-d, Acetone-d6).
-
-
NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Nucleus: ²H.
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the concentration and spectrometer).
-
A relaxation delay (d1) of at least 5 times the longest T1 relaxation time to ensure quantitative results.
-
-
Referencing: The solvent signal can be used as a reference.
-
-
Data Analysis:
-
The ²H NMR spectrum will show a signal corresponding to the deuterium atoms on the acetyl group.
-
The integral of this signal, when compared to an internal standard of known concentration, can be used to quantify the amount of deuterated material.
-
The absence of other signals confirms the site-specific labeling.
-
The logical relationship between the analytical techniques and the final assessment is shown below.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. Spironolactone synthesis - chemicalbook [chemicalbook.com]
- 4. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Spironolactone and its Metabolites using Spironolactone-d3 as an Internal Standard
Introduction
Spironolactone is a potassium-sparing diuretic and a competitive antagonist of aldosterone, primarily used in the treatment of heart failure, hypertension, and edema.[1][2] It is rapidly and extensively metabolized in the body into several active metabolites.[1][3][4] The primary active metabolites include canrenone, 7α-thiomethylspironolactone (TMS), and 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[1][3] Given that the metabolites contribute significantly to the therapeutic and potential side effects of the drug, accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[4][5][6] This application note describes a robust and sensitive method for the simultaneous quantification of spironolactone and its major metabolites in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Spironolactone-d3 as an internal standard.
Metabolic Pathway of Spironolactone
Spironolactone undergoes complex biotransformation, which can be categorized into two main pathways: one involving the removal of the sulfur group to form metabolites like canrenone, and another where the sulfur moiety is retained, leading to the formation of sulfur-containing metabolites such as 7α-thiomethylspironolactone and its hydroxylated derivatives.[1][3][4][7] Canrenone was long considered the major active metabolite, but more recent studies have highlighted the significant contribution of the sulfur-containing metabolites to the overall activity of spironolactone.[4]
Experimental Protocol
This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of spironolactone, canrenone, 7α-thiomethylspironolactone, and 6β-hydroxy-7α-thiomethylspironolactone in plasma.
1. Materials and Reagents
-
Spironolactone, Canrenone, 7α-thiomethylspironolactone, and 6β-hydroxy-7α-thiomethylspironolactone analytical standards
-
Spironolactone-d3 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Sample Preparation
A protein precipitation method is employed for sample extraction:
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 100 µL of acetonitrile containing the internal standard (Spironolactone-d3, 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions
-
LC System: High-performance liquid chromatography (HPLC) system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30-90% B
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90-30% B
-
6.1-8.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: The following multiple reaction monitoring (MRM) transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Spironolactone | 417.2 | 341.1 |
| Canrenone | 341.2 | 107.2 |
| 7α-thiomethylspironolactone | 389.2 | 343.1 |
| 6β-hydroxy-7α-thiomethylspironolactone | 405.2 | 343.1 |
| Spironolactone-d3 (IS) | 420.2 | 344.1 |
Experimental Workflow Diagram
Data Presentation
The quantitative performance of the method is summarized below. The calibration curves for all analytes were linear over the specified concentration ranges with a correlation coefficient (r²) greater than 0.99.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Spironolactone | 0.5 - 200 | 0.5 |
| Canrenone | 0.2 - 200 | 0.2 |
| 7α-thiomethylspironolactone | 1.0 - 200 | 1.0 |
| 6β-hydroxy-7α-thiomethylspironolactone | 1.0 - 200 | 1.0 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Spironolactone | 1.5 | 5.8 | 7.2 | 102.5 |
| 50 | 3.1 | 4.5 | 98.7 | |
| 150 | 2.5 | 3.8 | 101.1 | |
| Canrenone | 0.6 | 6.2 | 8.1 | 97.9 |
| 50 | 2.8 | 4.1 | 103.2 | |
| 150 | 2.1 | 3.5 | 99.5 | |
| 7α-thiomethylspironolactone | 3.0 | 4.5 | 6.3 | 104.3 |
| 50 | 2.2 | 3.9 | 98.1 | |
| 150 | 1.9 | 3.1 | 100.8 | |
| 6β-hydroxy-7α-thiomethylspironolactone | 3.0 | 4.9 | 6.8 | 101.7 |
| 50 | 2.5 | 4.2 | 99.0 | |
| 150 | 2.0 | 3.3 | 102.4 |
The described LC-MS/MS method using Spironolactone-d3 as an internal standard provides a sensitive, specific, and reliable approach for the simultaneous quantification of spironolactone and its major active metabolites in plasma. The simple sample preparation procedure and the rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and preclinical research, aiding in the comprehensive pharmacokinetic characterization of spironolactone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. The metabolism and biopharmaceutics of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of spironolactone metabolites in plasma and target organs of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Note: High-Throughput Analysis of Spironolactone and Spironolactone-d3 by LC-MS/MS in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of spironolactone and its deuterated internal standard, spironolactone-d3, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and other drug development applications requiring the accurate measurement of spironolactone in a biological matrix.
Introduction
Spironolactone is a potassium-sparing diuretic and a competitive antagonist of aldosterone. It is widely used in the treatment of conditions such as heart failure, hypertension, and edema. Accurate and sensitive quantification of spironolactone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and speed. This application note provides a detailed protocol for the analysis of spironolactone and its internal standard, spironolactone-d3, in human plasma.
Experimental
Materials and Reagents
-
Spironolactone and Spironolactone-d3 certified reference standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of spironolactone and spironolactone-d3 from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (spironolactone-d3).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column to achieve good peak shape and resolution for spironolactone and its internal standard.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are quantified using multiple reaction monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following MRM transitions were used for the quantification and confirmation of spironolactone and spironolactone-d3. The transition for spironolactone-d3 is predicted based on the fragmentation pattern of spironolactone and its d6 isotopologue, as a direct literature source for spironolactone-d3-1 was not found.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Spironolactone | 341.2 | 107.2 | 100 | 30 | 25 |
| Spironolactone-d3 | 344.2 (predicted) | 107.2 | 100 | 30 | 25 |
Results and Discussion
This LC-MS/MS method demonstrates excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of spironolactone in human plasma. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The simple protein precipitation protocol allows for high-throughput analysis, making it suitable for studies with large sample numbers.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Spironolactone.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantification of spironolactone in human plasma. The combination of a straightforward sample preparation protocol and a rapid and sensitive analytical method makes it an ideal tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and other related studies of spironolactone.
References
Application Notes: Spironolactone-d3-1 in Therapeutic Drug Monitoring (TDM) Assays
Introduction
Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various conditions, including heart failure, hypertension, and edema.[1][2] Therapeutic drug monitoring (TDM) of spironolactone and its active metabolites, such as canrenone, is crucial for optimizing therapeutic outcomes and minimizing adverse effects, particularly the risk of hyperkalemia.[3] Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to their ability to compensate for variability during sample preparation and analysis. Spironolactone-d3-1 is a deuterated analog of spironolactone designed for use as an internal standard in such assays, ensuring high accuracy and precision.
These application notes provide a comprehensive overview and a detailed protocol for the use of this compound in the therapeutic drug monitoring of spironolactone in human plasma by LC-MS/MS.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of spironolactone using deuterated internal standards. The data is compiled from various validated methods and is representative of the expected performance when using this compound.
Table 1: Calibration Curve and Linearity Data
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Spironolactone | Spironolactone-d6 | 0.5 - 150 | > 0.99 | [4] |
| Spironolactone | Canrenone-d6 | 1 - 200 | > 0.99 | [5] |
| Spironolactone | Not specified | 2.77 - 184.50 | Not specified | [6] |
| Spironolactone | Estazolam | 2 - 300 | Not specified | |
| Spironolactone | Not specified | 10 - 400 | Not specified |
Table 2: Accuracy and Precision Data
| Analyte | Internal Standard | QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Spironolactone | Spironolactone-d6 | 1.5, 75, 120 | 0.89 - 6.00 | 1.20 - 10.51 | 96.90 - 105.08 | [4] |
| Spironolactone | Canrenone-d6 | 30, 100 | < 15 | < 15 | 85 - 115 | [5] |
| Spironolactone | Not specified | 9.23, 27.68, 73.81 | 3.1 - 13.9 | 3.1 - 13.9 | Not specified | [6] |
| Spironolactone | Estazolam | 5, 50, 250 | < 10 | < 10 | 85 - 115 | |
| Spironolactone | Not specified | Not specified | < 10 | < 10 | Not specified |
Table 3: Recovery Data
| Analyte | Internal Standard | Extraction Method | Mean Recovery (%) | Reference |
| Spironolactone | Not specified | Liquid-Liquid Extraction | > 80 | |
| Spironolactone | Not specified | Protein Precipitation | 99.7 | [6] |
Metabolic Pathway of Spironolactone
Spironolactone undergoes extensive and rapid metabolism in the liver. The two main pathways involve the removal of the sulfur moiety to form canrenone, an active metabolite, and the retention of the sulfur group to form 7α-thiomethylspironolactone and 6β-hydroxy-7α-thiomethylspironolactone. Canrenone is a major active metabolite and is often monitored alongside the parent drug.
Experimental Protocols
The following is a detailed protocol for the quantification of spironolactone in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is adapted from validated methods for spironolactone analysis.[4][6]
1. Materials and Reagents
-
Spironolactone certified reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (drug-free)
-
Calibrators and Quality Control (QC) samples
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 3.0 x 100 mm, 3 µm)
3. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of spironolactone and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the spironolactone stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound in the same diluent at an appropriate concentration (e.g., 100 ng/mL).
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 25 µL of the this compound working solution and vortex briefly.
-
Add 500 µL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
5. LC-MS/MS Parameters
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A typical gradient would be to start at 30% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Spironolactone: m/z 341.2 → 107.2[4]
-
This compound: The transition for this compound would be approximately m/z 344.2 → 107.2 (The exact precursor ion will depend on the position of the deuterium labels, but the product ion is likely to be the same as for spironolactone).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
6. Data Analysis and Quantification
-
Integrate the peak areas for spironolactone and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of spironolactone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the therapeutic drug monitoring assay for spironolactone using this compound.
References
- 1. [PDF] Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection | Semantic Scholar [semanticscholar.org]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 4. scispace.com [scispace.com]
- 5. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Studies of Spironolactone Formulations using Spironolactone-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting bioequivalence (BE) studies of spironolactone formulations. It outlines the use of Spironolactone-d3 as an internal standard (IS) for accurate quantification of spironolactone in biological matrices, typically human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various conditions, including heart failure, hypertension, and edema.[1] To ensure the therapeutic equivalence of generic spironolactone formulations, regulatory agencies require bioequivalence studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.
Accurate and precise quantification of spironolactone and its major active metabolite, canrenone, in plasma is crucial for these studies. The use of a stable isotope-labeled internal standard, such as Spironolactone-d3, is the gold standard for LC-MS/MS-based bioanalytical methods. Spironolactone-d3 mimics the analyte's behavior during sample preparation and analysis, correcting for potential matrix effects and variability, thereby ensuring the reliability of the results.
Metabolic Pathway of Spironolactone
Spironolactone is extensively metabolized in the liver. The biotransformation follows two primary pathways: one involving the removal of the sulfur-containing acetyl group to form canrenone, and another where the sulfur is retained, leading to the formation of metabolites such as 7α-thiomethylspironolactone (TMS) and 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[2][3] Canrenone is a major active metabolite and is often also quantified in bioequivalence studies.[4][5]
Bioanalytical Method using Spironolactone-d3
The following protocol describes a typical LC-MS/MS method for the quantification of spironolactone in human plasma for a bioequivalence study.
Experimental Workflow
The general workflow for sample analysis in a bioequivalence study involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Spironolactone reference standard
-
Spironolactone-d3 internal standard
-
Canrenone reference standard
-
Human plasma (blank, from a certified vendor)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (ultrapure)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Methylene chloride (HPLC grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of Spironolactone-d3 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and methylene chloride, 80:20 v/v).[4][6]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 3.0 x 100 mm, 3 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Methanol |
| Gradient | Isocratic, e.g., 70% B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Spironolactone: m/z 341.2 → 107.2Spironolactone-d3: m/z 344.2 → 107.2 (example)Canrenone: m/z 341.2 → 107.2 |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Note: The exact MRM transitions for Spironolactone-d3 may vary depending on the position of the deuterium labels. The above is a hypothetical example. The transition for Spironolactone and Canrenone are based on published methods.[4][6]
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over a range of 0.5 - 150 ng/mL |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability established under various conditions (freeze-thaw, short-term, long-term) |
Quantitative Validation Data Summary
The following table summarizes typical validation results from a published LC-MS/MS method for spironolactone.[4][6]
| Parameter | Spironolactone | Canrenone |
| Linearity Range (ng/mL) | 0.5 - 150 | 2 - 300 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | 0.89 - 6.00 | < 10 |
| Inter-day Precision (%RSD) | 1.20 - 10.51 | < 10 |
| Intra-day Accuracy (%) | 96.90 - 105.08 | 85 - 115 |
| Inter-day Accuracy (%) | 97.99 - 104.13 | 85 - 115 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 2 |
Pharmacokinetic Data from Bioequivalence Studies
The primary pharmacokinetic parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
Pharmacokinetic Parameters for Spironolactone and Canrenone
The following table presents example pharmacokinetic data from a bioequivalence study of a 100 mg spironolactone formulation.[5]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Spironolactone | ||
| Cmax (ng/mL) | 48.34 ± 21.16 | 47.40 ± 23.40 |
| AUC(0-t) (ng·h/mL) | 148.35 ± 39.5 | 144.39 ± 53.02 |
| Canrenone | ||
| Cmax (ng/mL) | 122.90 ± 27.70 | 123.35 ± 27.29 |
| AUC(0-t) (ng·h/mL) | 1873.36 ± 318.10 | 1911.28 ± 355.60 |
Conclusion
The use of Spironolactone-d3 as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of spironolactone in human plasma for bioequivalence studies. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these methodologies and rigorous validation will ensure the generation of high-quality data to support regulatory submissions.
References
- 1. Spironolactone - Wikipedia [en.wikipedia.org]
- 2. The metabolism and biopharmaceutics of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Analysis of metabolites--a new approach to bioequivalence studies of spironolactone formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioequivalence assessment of two formulations of spironolactone in Chinese healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Spironolactone-d3 in Research
References
- 1. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spironolactone as a potential new pharmacotherapy for alcohol use disorder: convergent evidence from rodent and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Spironolactone-d3 & Matrix Effects
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects when using Spironolactone-d3 as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: My Spironolactone-d3 internal standard (IS) signal is inconsistent or suppressed. What could be the cause?
A1: Inconsistent or suppressed signal in your Spironolactone-d3 internal standard is often a primary indicator of matrix effects. This phenomenon arises from co-eluting endogenous or exogenous components in your sample matrix (e.g., plasma, urine) that interfere with the ionization of the IS in the mass spectrometer's source. This can lead to either a decreased (ion suppression) or, less commonly, an increased (ion enhancement) signal.
Q2: I'm using a deuterated internal standard. Shouldn't that automatically correct for matrix effects?
A2: While stable isotope-labeled internal standards like Spironolactone-d3 are the gold standard for mitigating matrix effects, they are not always a perfect solution.[1][2] For effective compensation, the analyte and the internal standard must co-elute perfectly and experience the same degree of ionization suppression or enhancement.[3] However, issues like the "deuterium isotope effect" can cause slight chromatographic separation between Spironolactone and Spironolactone-d3, leading to what is known as "differential matrix effects."[1]
Q3: What are "differential matrix effects" and how do they affect my results?
A3: Differential matrix effects occur when the analyte (Spironolactone) and its deuterated internal standard (Spironolactone-d3) experience different levels of ion suppression or enhancement.[1] This can happen if they are not perfectly co-eluting due to the deuterium isotope effect, which can alter the molecule's lipophilicity and retention time.[3] If they separate, even slightly, they may elute into regions of the chromatogram with varying concentrations of interfering matrix components, leading to inaccurate quantification.
Q4: How can I determine if I have a matrix effect issue?
A4: There are two primary experimental approaches to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occurs. A constant flow of Spironolactone and Spironolactone-d3 is infused into the mobile phase after the analytical column, and a blank matrix sample is injected. Dips or peaks in the baseline signal indicate retention times where co-eluting matrix components are causing interference.[4]
-
Post-Extraction Spike Analysis: This quantitative method compares the peak area of an analyte spiked into a blank, extracted matrix sample to the peak area of the same analyte in a neat solution (e.g., mobile phase). A significant difference in the peak areas indicates the presence of matrix effects.
Q5: My results show ion suppression for both Spironolactone and Spironolactone-d3. What are my next steps?
A5: If both your analyte and internal standard are suppressed to a similar degree, the internal standard may still be providing adequate correction. However, if the suppression is severe, it can negatively impact the sensitivity of your assay. Consider the following strategies to reduce the overall matrix effect:
-
Improve Sample Preparation: Enhance your sample clean-up procedure to more effectively remove interfering components. Methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than a simple protein precipitation.
-
Optimize Chromatography: Adjust your chromatographic method to separate Spironolactone and Spironolactone-d3 from the regions of ion suppression identified through post-column infusion. This could involve changing the mobile phase composition, gradient profile, or using a different stationary phase.
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components. However, be mindful that this will also dilute your analyte, potentially impacting assay sensitivity.
Troubleshooting Guides
Guide 1: Diagnosing Matrix Effects
This guide will help you determine if matrix effects are impacting your analysis.
Symptoms:
-
Poor reproducibility of quality control (QC) samples.
-
Inconsistent internal standard response across samples.
-
Inaccurate results that do not align with expected concentrations.
-
Signal suppression or enhancement observed in the analyte and/or internal standard.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike Spironolactone and Spironolactone-d3 at a known concentration into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract a blank matrix sample (e.g., plasma from six different sources) using your established procedure. Spike Spironolactone and Spironolactone-d3 into the extracted matrix at the same concentration as Set A.
-
-
Analyze both sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests minimal matrix effect.
-
Data Presentation:
| Sample Lot | Analyte (Spironolactone) Peak Area (Set A) | Analyte (Spironolactone) Peak Area (Set B) | Matrix Factor (Analyte) | IS (Spironolactone-d3) Peak Area (Set A) | IS (Spironolactone-d3) Peak Area (Set B) | Matrix Factor (IS) |
| 1 | 500,000 | 250,000 | 0.50 | 510,000 | 255,000 | 0.50 |
| 2 | 505,000 | 260,000 | 0.51 | 515,000 | 265,000 | 0.51 |
| 3 | 498,000 | 245,000 | 0.49 | 508,000 | 250,000 | 0.49 |
| ... | ... | ... | ... | ... | ... | ... |
Interpretation:
-
If the Matrix Factors for both the analyte and IS are similar and less than 1, you are experiencing ion suppression, but the IS is likely compensating for it.
-
If the Matrix Factors are significantly different between the analyte and IS, you have a differential matrix effect that requires further troubleshooting.
Guide 2: Addressing Differential Matrix Effects
This guide provides steps to take when you suspect differential matrix effects between Spironolactone and Spironolactone-d3.
Workflow Diagram:
References
Technical Support Center: Optimizing Spironolactone-d3 Concentration for Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Spironolactone-d3 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for spironolactone bioanalysis?
For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] Spironolactone-d3, as a deuterated analog of spironolactone, is an excellent choice because it shares very similar chemical and physical properties with the analyte, including extraction recovery, chromatographic retention time, and ionization response.[2] This ensures that it can effectively compensate for variability during sample processing and analysis.[3][4]
Q2: What is a good starting concentration for Spironolactone-d3?
A definitive, universal concentration for Spironolactone-d3 is not fixed, as the optimal amount depends on the specifics of the analytical method, such as the instrument sensitivity and the expected concentration range of spironolactone in the samples. However, a common practice is to use a concentration that is within the range of the calibration curve of the analyte.[5] A good starting point is a concentration that is 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the spironolactone calibration curve. This ensures the internal standard provides a consistent and robust signal without saturating the detector.
Q3: Should the Spironolactone-d3 concentration be the same for all samples?
Yes, it is crucial to add a fixed and known concentration of Spironolactone-d3 to all samples, including calibration standards, quality control (QC) samples, and unknown study samples.[1][3] The fundamental principle of internal standard-based quantification relies on the constant concentration of the internal standard to normalize any variations in the analytical process.[4]
Q4: Can the concentration of Spironolactone-d3 affect the linearity of my calibration curve?
Yes, an inappropriate concentration of Spironolactone-d3 can impact the linearity of the calibration curve. If the concentration is too high, it can lead to detector saturation, especially when the analyte concentration is also high. This can cause a non-linear response at the upper end of the calibration curve. Conversely, a concentration that is too low may result in a poor signal-to-noise ratio, affecting the precision and accuracy at the lower end of the curve. In some cases, increasing the internal standard concentration has been observed to improve linearity, potentially by mitigating non-specific binding or other matrix effects.[5]
Q5: My Spironolactone-d3 signal is highly variable between samples. What could be the cause?
High variability in the internal standard signal can be indicative of several issues:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard solution, or incomplete mixing with the sample matrix, can lead to significant variations.[1]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Spironolactone-d3, leading to inconsistent signal intensity.[6] While a SIL internal standard should be similarly affected as the analyte, severe and variable matrix effects can still be a problem.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance, such as a drifting detector voltage or an unstable ion source, can cause signal variability.[1]
-
Degradation: Spironolactone and its deuterated analog may be unstable under certain conditions. Ensure proper sample handling and storage to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Linearity of Calibration Curve | - Inappropriate Spironolactone-d3 concentration (too high or too low).- Detector saturation.- Analyte or internal standard degradation. | - Optimize the Spironolactone-d3 concentration. Start with a concentration around the geometric mean of your calibration curve.- If non-linearity is at the high end, consider reducing the Spironolactone-d3 concentration or extending the calibration range with a higher upper limit of quantification (ULOQ).- If non-linearity is at the low end, ensure the Spironolactone-d3 concentration provides an adequate signal-to-noise ratio.- Investigate the stability of spironolactone and Spironolactone-d3 in the sample matrix and during the analytical process. |
| High Variability in Spironolactone-d3 Peak Area | - Inconsistent pipetting of the internal standard.- Variable matrix effects.- Inconsistent extraction recovery. | - Verify the accuracy and precision of the pipettes used for adding the internal standard.- Ensure thorough vortexing or mixing after adding the internal standard to the samples.- Evaluate matrix effects by comparing the Spironolactone-d3 response in neat solution versus in extracted blank matrix from multiple sources.- Optimize the sample preparation method to improve extraction consistency and remove interfering matrix components. |
| Low Spironolactone-d3 Signal Intensity | - Spironolactone-d3 concentration is too low.- Significant ion suppression.- Poor extraction recovery.- Instrument sensitivity is low. | - Increase the concentration of the Spironolactone-d3 working solution.- Modify the chromatographic conditions to separate Spironolactone-d3 from co-eluting, suppressing matrix components.- Optimize the sample extraction procedure to improve recovery.- Tune the mass spectrometer to enhance the signal for the Spironolactone-d3 transition. |
| High Spironolactone-d3 Signal Intensity (Potential Detector Saturation) | - Spironolactone-d3 concentration is too high. | - Decrease the concentration of the Spironolactone-d3 working solution.- If the analyte concentrations are also high, consider diluting the samples. |
| Spironolactone-d3 Peak Tailing or Splitting | - Chromatographic issues (e.g., column degradation, mobile phase incompatibility).- Sample solvent mismatch. | - Ensure the mobile phase is correctly prepared and of high quality.- Check the column for degradation or contamination; if necessary, flush or replace the column.- Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase.[7] |
Quantitative Data Summary
The following table summarizes typical quantitative parameters from published bioanalytical methods for spironolactone. Note that the specific internal standard and its concentration may vary.
| Analyte | Internal Standard | Calibration Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Spironolactone | Spironolactone-d6 | 0.5 - 150 | 0.5 | 0.89 - 10.51 | -3.1 to 4.13 | [8][9][10] |
| Spironolactone | Spironolactone-d7 | 1.007 - 100.224 | 1.007 | Not explicitly stated | Not explicitly stated | [11] |
| Spironolactone | Estazolam | 2 - 300 | 2 | < 10 | 85 - 115% of nominal | |
| Spironolactone | Canrenone | 0.4 - 5.0 (µg/mL) | 0.2 (µg/mL) | < 5 | Not explicitly stated | [12][13] |
| Spironolactone | Not specified | 2.77 - 184.50 | 2.77 | 3.1 - 13.9 | Within ±15% of nominal | [14] |
Experimental Protocols
General LC-MS/MS Method for Spironolactone Bioanalysis
This protocol is a generalized representation based on common practices and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of Spironolactone-d3 working solution (e.g., at a concentration of 500 ng/mL in methanol).
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Spironolactone: Q1: m/z 417.2 -> Q3: m/z 341.1
-
Spironolactone-d3: Q1: m/z 420.2 -> Q3: m/z 344.1
-
Note: These transitions should be optimized on your specific instrument.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
Visualizations
Caption: Experimental workflow for spironolactone bioanalysis using Spironolactone-d3.
Caption: Factors influencing analyte and internal standard signals in bioanalysis.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. nebiolab.com [nebiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet ® (spironolactone 50 mg) (2015) | Jeong-Hun Lee | 10 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. revistas.usp.br [revistas.usp.br]
- 13. scielo.br [scielo.br]
- 14. scispace.com [scispace.com]
Spironolactone-d3-1 stability in biological matrices and storage conditions
This technical support center provides guidance on the stability of Spironolactone-d3-1 in biological matrices and appropriate storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct stability data for this compound in biological matrices is limited in publicly available literature. The following information is largely based on studies conducted on its non-deuterated analog, spironolactone. Deuterated compounds generally exhibit similar stability profiles to their non-deuterated counterparts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: this compound powder is typically stable for years when stored at -20°C.[1] Once dissolved, stock solutions in solvents like DMSO, methanol, or acetonitrile should be stored at -80°C for up to one year to ensure stability.[1]
Q2: How stable is this compound in plasma during sample collection and short-term handling?
A2: Spironolactone has been shown to be unstable in rat plasma at room temperature and even at 0°C over extended periods, with degradation catalyzed by esterases.[2][3] Therefore, it is critical to keep blood and plasma samples chilled to 0°C immediately after collection and to process them as quickly as possible.[2][3] The addition of an esterase inhibitor like sodium fluoride (NaF) can significantly decrease the degradation rate in plasma.[2]
Q3: What is the long-term stability of this compound in frozen plasma?
A3: For long-term storage, plasma samples containing spironolactone should be kept at or below -25°C.[4] Studies on spironolactone have demonstrated its stability in plasma for up to three months when stored at -28°C.[4]
Q4: Can this compound withstand freeze-thaw cycles in biological matrices?
A4: Yes, spironolactone has been shown to be stable through at least three freeze-thaw cycles when stored in plasma.[4] To minimize the potential for degradation, it is advisable to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: What are the main degradation products of spironolactone?
A5: The primary degradation product of spironolactone is canrenone.[4][5] Another significant degradation product is 7α-thiospironolactone.[5] It is important to use a stability-indicating analytical method that can separate the parent compound from its degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound from plasma samples. | Degradation during sample handling and storage. | Ensure blood and plasma samples are immediately cooled to 0°C after collection and processed rapidly.[2][3] Add an esterase inhibitor like NaF to plasma samples.[2] Store plasma samples at or below -25°C for long-term storage.[4] |
| Inefficient extraction from the biological matrix. | Optimize the liquid-liquid extraction or solid-phase extraction protocol. Ensure the pH of the sample is appropriate for efficient extraction. | |
| High variability in analytical results. | Inconsistent sample handling procedures. | Standardize the entire workflow from sample collection to analysis, paying close attention to temperature and timing. |
| Instability in the autosampler. | If samples are stored in the autosampler for an extended period, assess the post-preparative stability. One study showed stability for at least 3.5 hours at 20°C.[4] | |
| Presence of interfering peaks in the chromatogram. | Formation of degradation products. | Use a validated, stability-indicating HPLC or LC-MS/MS method that can resolve this compound from its major degradants like canrenone.[4][5] |
| Matrix effects from the biological sample. | Employ appropriate sample clean-up procedures and use a stable isotope-labeled internal standard (if this compound is not already being used as such). |
Stability Data Summary
The following tables summarize the stability of spironolactone under various conditions, which can be used as a proxy for this compound.
Table 1: Stability of Spironolactone in Rat Plasma
| Temperature | Half-life (t½) | Apparent First-Order Rate Constant (k_obs) | Reference |
| 37°C | 0.20 hours | 3.543 ± 0.261 h⁻¹ | [2] |
| 23.5°C | 1.10 hours | 6.278 ± 0.045 x 10⁻¹ h⁻¹ | [2] |
| 0°C | 9.53 hours | 7.336 ± 0.843 x 10⁻² h⁻¹ | [2] |
Table 2: Stability of Spironolactone in Various Formulations and Conditions
| Formulation/Matrix | Storage Temperature | Duration | Stability | Reference | | :--- | :--- | :--- | :--- |[6] | | Extemporaneous Suspension (in Cherry Syrup) | 5°C, 20-24°C, 30°C | 4 weeks | < 5% degradation |[6] | | Extemporaneous Suspension (in Syrup, Carboxymethylcellulose, Water) | 4°C, 22°C | 3 months | > 98% of initial concentration remaining |[7][8] | | Extemporaneous Suspension | 5°C, 30°C, 50°C, 60°C | 3 months | < 10% degradation |[9] | | Human Plasma | Room Temperature | 4 hours | Stable |[4] | | Human Plasma | -28°C | 3 months | Stable (Long-term) |[4] | | Human Plasma | 3 Freeze-Thaw Cycles | N/A | Stable |[4] | | Processed Samples in HPLC Autosampler | 20°C | 3.5 hours | Stable (Post-preparative) |[4] |
Experimental Protocols
General Protocol for Assessing Stability in a Biological Matrix (e.g., Plasma)
This protocol outlines a general procedure for evaluating the stability of this compound in plasma. Specific parameters should be optimized for your laboratory and analytical method.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare working solutions by diluting the stock solution with the same solvent to achieve desired concentrations for spiking into the biological matrix.
-
-
Spiking of Biological Matrix:
-
Thaw control (blank) plasma at room temperature or 4°C.
-
Spike the plasma with the working solution to achieve low and high quality control (QC) concentrations. The volume of the spiking solution should be minimal (e.g., <5% of the total plasma volume) to avoid altering the matrix characteristics.
-
Vortex the spiked plasma samples gently to ensure homogeneity.
-
-
Stability Assessment:
-
Freeze-Thaw Stability:
-
Analyze one set of freshly spiked QC samples (control).
-
Freeze the remaining sets of QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.
-
Repeat this cycle for the desired number of times (typically three cycles).
-
After the final thaw, process and analyze the samples.
-
-
Short-Term (Bench-Top) Stability:
-
Place freshly spiked QC samples on the bench at room temperature for a specified period (e.g., 4, 8, 24 hours) that simulates the expected sample handling time.
-
After the designated time, process and analyze the samples.
-
-
Long-Term Stability:
-
Store freshly spiked QC samples at the intended long-term storage temperature (e.g., -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6 months).
-
-
Post-Preparative Stability:
-
Process a set of spiked QC samples.
-
Store the final extracts in the autosampler at a controlled temperature (e.g., 4°C or 20°C) for a specified duration before injection.
-
Analyze the samples and compare the results to freshly processed samples.
-
-
-
Sample Preparation (Example: Liquid-Liquid Extraction):
-
To an aliquot of the plasma sample, add an internal standard (if this compound is the analyte and not the internal standard).
-
Add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for the stability-tested samples and compare them to the nominal concentrations or the concentrations of freshly prepared samples.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal value.
-
Visualizations
Caption: Workflow for the analysis of this compound in plasma.
Caption: Factors influencing the stability of this compound.
References
- 1. Spironolactone-d3 | TargetMol [targetmol.com]
- 2. Stability of spironolactone in rat plasma: strict temperature control of blood and plasma samples is required in rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. ageps.aphp.fr [ageps.aphp.fr]
- 6. Stability of extemporaneously compounded spironolactone suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of spironolactone in an extemporaneously prepared suspension at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Spironolactone in an Extemporaneously Prepared Suspension at Two Temperatures | Semantic Scholar [semanticscholar.org]
- 9. The formulatiion development and stability of spironolactone suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor peak shape of Spironolactone-d3-1 in chromatography
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during chromatographic analysis. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific problems, with a focus on achieving optimal peak shape for your analytes.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in HPLC?
Poor peak shape in High-Performance Liquid Chromatography (HPLC) can manifest as peak tailing, fronting, or splitting. The most common causes include:
-
Column Overload: Injecting too much sample can saturate the column, leading to distorted peaks.[1][2][3] This can be either mass overload (too much analyte mass) or volume overload (injecting too large a sample volume).[3][4]
-
Sample Solvent Incompatibility: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[1][5][6]
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as the interaction of basic compounds with residual silanol groups on silica-based columns, can cause peak tailing.[7][8]
-
Column Degradation: Over time, columns can degrade due to issues like bed collapse, formation of voids, or contamination, leading to poor peak shapes for all analytes.[2][9]
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to peak broadening.[10]
-
Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly impact peak shape. An unsuitable pH can lead to multiple ionization states of the analyte co-existing, resulting in broadened or split peaks.[1][3]
Q2: My peak for Spironolactone-d3 is showing significant tailing. What should I investigate first?
Peak tailing for a specific compound like Spironolactone-d3, especially if other peaks in the chromatogram look acceptable, often points to a chemical interaction issue. Here’s a prioritized checklist:
-
Review Mobile Phase pH: Spironolactone is a neutral compound, but its metabolites can be ionizable. Ensure the mobile phase pH is optimal for the analytes. For reversed-phase chromatography of spironolactone, a slightly acidic mobile phase (pH 3-4) is often used.[11][12][13]
-
Check for Secondary Interactions: Even though spironolactone itself is not strongly basic, secondary interactions with the column packing material can occur. Consider using a column with high-purity silica and good end-capping to minimize these interactions.[7][8] Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes help, but this is becoming less common with modern columns.[14]
-
Evaluate Sample Solvent: Ensure your Spironolactone-d3 standard is dissolved in a solvent that is compatible with the initial mobile phase conditions. A solvent that is too strong can cause peak distortion.[15]
-
Lower Injection Concentration: Even if the injection volume is small, a high concentration of the standard can lead to mass overload and cause peak tailing.[3] Try diluting the standard to see if the peak shape improves.
Q3: All the peaks in my chromatogram, including Spironolactone-d3, are fronting. What does this indicate?
Peak fronting, where the peak is asymmetrical with a sharp leading edge, affecting all peaks in a run, typically suggests a physical or system-wide issue rather than a chemical one.[16] Common causes include:
-
Column Collapse or Void: A sudden physical change in the column packing, such as the creation of a void at the inlet, can cause peak fronting.[2][4] This can be caused by operating the column outside its recommended pH or temperature range.[9]
-
Partially Blocked Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit of the column, leading to a distorted flow path and peak fronting.[2][9]
-
Sample Overload (Concentration): While less common to cause fronting for all peaks, a highly concentrated sample can lead to this issue.[3]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Peak Shape
This guide provides a logical workflow to identify the root cause of poor peak shape.
Caption: A logical workflow for troubleshooting poor peak shape.
Guide 2: Addressing Peak Tailing of Spironolactone-d3
This guide provides specific experimental steps to resolve peak tailing for Spironolactone-d3.
Experimental Protocol:
-
Baseline Establishment:
-
Inject your current Spironolactone-d3 standard and record the chromatogram.
-
Calculate the tailing factor (Tf) or asymmetry factor (As). A value > 1.2 indicates significant tailing.[7]
-
-
Methodical Parameter Adjustment (perform sequentially):
-
a. Reduce Analyte Concentration:
-
Prepare a 1:10 dilution of your Spironolactone-d3 standard in the same solvent.
-
Inject the diluted standard and analyze the peak shape. If tailing improves, the original concentration was causing mass overload.
-
-
b. Optimize Sample Solvent:
-
If the peak shape is still poor, prepare a new Spironolactone-d3 standard dissolved directly in the initial mobile phase.
-
Inject and compare the peak shape to the baseline. A significant improvement suggests a sample solvent mismatch.
-
-
c. Adjust Mobile Phase pH:
-
Prepare mobile phases with slightly different pH values (e.g., pH 3.0, 3.5, and 4.0) using a suitable buffer like phosphate or acetate.
-
Equilibrate the column with each new mobile phase and inject the standard. Observe the impact on peak shape and retention time.
-
-
d. Evaluate Column Performance:
-
If the above steps do not resolve the issue, inject a well-behaved, neutral compound to assess the general health of the column.
-
If this compound also shows poor peak shape, the column may be degraded and require replacement.
-
-
Data Presentation:
| Condition | Tailing Factor (Tf) | Asymmetry Factor (As) | Observations |
| Initial Method | 2.1 | 2.5 | Severe Tailing |
| 1:10 Dilution | 1.5 | 1.8 | Tailing Reduced |
| Solvent Match | 1.3 | 1.4 | Further Improvement |
| pH 3.5 Mobile Phase | 1.1 | 1.2 | Acceptable Peak Shape |
| New Column | 1.0 | 1.1 | Symmetrical Peak |
Guide 3: Resolving Peak Fronting Issues
This guide outlines steps to diagnose and fix peak fronting.
Experimental Protocol:
-
System Inspection:
-
Visually inspect all fittings and connections for any signs of leaks.
-
Check the system pressure. A sudden drop in pressure can indicate a column void.
-
-
Column Flushing and Reversal:
-
Disconnect the column from the detector and flush it to waste with a strong solvent to remove any potential blockages from the frit.
-
If the column manufacturer allows, reverse the column direction and flush again. Reinstall in the correct orientation and test.
-
-
Injection Volume and Concentration Reduction:
Signaling Pathway of Peak Fronting Causes:
Caption: Common causes leading to peak fronting in chromatography.
References
- 1. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. support.waters.com [support.waters.com]
- 5. phenomenex.blog [phenomenex.blog]
- 6. Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. oatext.com [oatext.com]
- 12. jocpr.com [jocpr.com]
- 13. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Minimizing isotopic exchange of deuterium in Spironolactone-d3-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spironolactone-d3. The information is designed to help minimize isotopic exchange and ensure the integrity of the labeled compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Spironolactone-d3 and why is it used in research?
Spironolactone-d3 is a deuterated analog of Spironolactone, a potassium-sparing diuretic and mineralocorticoid receptor antagonist. In research, it is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS)[1][2]. The incorporation of deuterium atoms provides a mass shift that allows it to be distinguished from the unlabeled Spironolactone, while ideally maintaining similar chemical and chromatographic properties[3].
Q2: What is isotopic exchange and why is it a concern for Spironolactone-d3?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagent)[4]. This is a significant concern as it can compromise the isotopic purity of Spironolactone-d3, leading to inaccurate quantification in experimental assays[3]. The loss of the deuterium label can cause the deuterated standard to be underestimated and the unlabeled analyte to be overestimated[5].
Q3: Which positions on the Spironolactone-d3 molecule are most susceptible to isotopic exchange?
While the exact location of the deuterium atoms in commercially available Spironolactone-d3 can vary, deuterium atoms on carbons adjacent to carbonyl groups or other electron-withdrawing groups are generally more susceptible to exchange, particularly under acidic or basic conditions. It is crucial to consult the manufacturer's certificate of analysis to understand the specific labeling pattern of your Spironolactone-d3 standard.
Q4: How can I assess the isotopic purity of my Spironolactone-d3 standard?
The isotopic purity of Spironolactone-d3 can be determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy[3][6]. HRMS can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio, while 2H-NMR can directly detect the presence and location of deuterium atoms[6].
Troubleshooting Guide: Minimizing Isotopic Exchange
This guide addresses common issues encountered during the handling and analysis of Spironolactone-d3.
Issue 1: Gradual Loss of Isotopic Purity in Solution
Symptoms:
-
Over time, you observe a decrease in the peak area of Spironolactone-d3 and a corresponding increase in the peak area of unlabeled Spironolactone in your LC-MS analysis.
-
NMR analysis shows a decrease in the integral of the deuterium signal.
Potential Causes:
-
Use of Protic Solvents: Solvents with exchangeable protons, such as methanol, ethanol, and water, can facilitate H/D exchange.
-
Inappropriate pH: Acidic or basic conditions can catalyze the exchange of deuterium atoms. Spironolactone itself is most stable at a pH of approximately 4.5.
-
Elevated Temperature: Higher temperatures can accelerate the rate of isotopic exchange.
Solutions:
-
Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample storage and preparation. If aqueous solutions are necessary, use D2O-based buffers.
-
pH Control: Maintain the pH of your solutions as close to neutral as possible, unless the experimental protocol requires otherwise. If acidic or basic conditions are unavoidable, minimize the exposure time.
-
Temperature Control: Store stock solutions and prepared samples at low temperatures (e.g., 4°C or -20°C) to slow down the rate of exchange.
Issue 2: Sudden Loss of Isotopic Purity During Sample Preparation
Symptoms:
-
A significant drop in the isotopic purity of Spironolactone-d3 is observed immediately following a specific sample preparation step.
Potential Causes:
-
Reagents with Exchangeable Protons: The use of reagents prepared in protic solvents (e.g., acids or bases in water or methanol) can lead to rapid H/D exchange.
-
Solid Phase Extraction (SPE) Conditions: Certain SPE sorbents or elution solvents with acidic or basic properties can promote on-cartridge exchange.
Solutions:
-
Reagent Preparation: Prepare all reagents in aprotic or deuterated solvents if compatible with the experimental workflow.
-
Optimize SPE Method: Carefully select SPE cartridges and solvents to ensure they are inert with respect to isotopic exchange. Test the stability of Spironolactone-d3 with the chosen SPE method beforehand.
-
Minimize Exposure Time: Perform sample preparation steps as quickly as possible to reduce the time Spironolactone-d3 is exposed to potentially compromising conditions.
Data Presentation: Expected Stability of Spironolactone-d3
| Condition | Solvent System | Temperature | Expected Isotopic Stability | Rationale |
| Optimal Storage | Acetonitrile | -20°C | High | Aprotic solvent and low temperature minimize the potential for H/D exchange. |
| Working Solution | 70:30 Acetonitrile:Water (pH 7) | 4°C | Good | The presence of water introduces a source of protons, but neutral pH and low temperature mitigate significant exchange over short periods. |
| Acidic Stress | Methanol with 0.1 M HCl | Room Temperature | Low | Protic solvent and acidic conditions are known to catalyze H/D exchange. Spironolactone also degrades under these conditions[7]. |
| Basic Stress | Methanol with 0.1 M NaOH | Room Temperature | Very Low | Basic conditions can significantly accelerate H/D exchange. Spironolactone is also highly unstable in basic solutions[7]. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Monitoring Isotopic Purity of Spironolactone-d3
This protocol provides a framework for an LC-MS/MS method to assess the isotopic purity of Spironolactone-d3.
1. Sample Preparation:
-
Prepare a stock solution of Spironolactone-d3 in acetonitrile at 1 mg/mL.
-
Create a working solution by diluting the stock solution to 1 µg/mL in the solvent system to be tested (e.g., 50:50 acetonitrile:water).
-
For a time-course experiment, analyze aliquots of the working solution at specified time points (e.g., 0, 2, 4, 8, 24 hours) after storage under defined conditions (e.g., room temperature, 4°C).
2. LC-MS/MS Parameters:
-
LC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5].
-
Mobile Phase: Isocratic elution with 60:40 (v/v) methanol and water, both containing 0.1% formic acid[8].
-
Flow Rate: 0.4 mL/min[8].
-
Injection Volume: 3 µL[5].
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
3. Data Analysis:
-
Integrate the peak areas for both the deuterated and unlabeled Spironolactone MRM transitions.
-
Calculate the percentage of isotopic purity at each time point using the following formula: % Isotopic Purity = [Area(Spironolactone-d3) / (Area(Spironolactone-d3) + Area(Unlabeled Spironolactone))] * 100
Mandatory Visualizations
Spironolactone Signaling Pathway
Spironolactone acts as a competitive antagonist at the mineralocorticoid receptor (MR). In the absence of an antagonist, mineralocorticoids like aldosterone bind to the cytoplasmic MR, causing the dissociation of heat shock proteins (HSPs). The ligand-receptor complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on DNA, leading to the transcription of aldosterone-induced proteins. These proteins, in turn, regulate ion and water transport. Spironolactone prevents this cascade by blocking the initial binding of aldosterone to the MR[9][10].
Caption: Spironolactone's mechanism of action via mineralocorticoid receptor antagonism.
Experimental Workflow for Isotopic Purity Assessment
This workflow outlines the key steps in assessing the isotopic stability of Spironolactone-d3.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Overcoming challenges in Spironolactone-d3-1 quantification
Welcome to the technical support center for Spironolactone-d3 quantification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioanalysis of Spironolactone using its deuterated internal standard, Spironolactone-d3.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Spironolactone-d3 internal standard signal is inconsistent or drifting during the LC-MS/MS run. What are the potential causes and solutions?
A1: Inconsistent internal standard (IS) signal is a common issue that can significantly impact the accuracy and precision of your results. Several factors can contribute to this problem.
Potential Causes and Troubleshooting Steps:
-
Instability of Spironolactone-d3 in Solution: Spironolactone is known to be unstable in biological matrices and certain solvent conditions. Its degradation is both temperature and pH-dependent. This instability also applies to its deuterated form.
-
Troubleshooting:
-
Temperature Control: Maintain strict temperature control of all samples (blood, plasma) and solutions. It is recommended to keep them at 0°C during processing and store them at -80°C for long-term stability.[1]
-
pH of Mobile Phase: Spironolactone is more stable in acidic conditions (pH 3.4-5.2).[2] Ensure your mobile phase pH is optimized for stability.
-
Freshly Prepare Solutions: Prepare working solutions of Spironolactone-d3 fresh for each analytical run to minimize degradation.
-
-
-
Matrix Effects: The composition of your sample matrix can significantly enhance or suppress the ionization of Spironolactone-d3.
-
Troubleshooting:
-
Effective Sample Preparation: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Simple protein precipitation may not be sufficient to eliminate significant matrix effects.
-
Chromatographic Separation: Optimize your chromatographic method to separate Spironolactone-d3 from co-eluting matrix components that may be causing ion suppression or enhancement.
-
Evaluate Different Ionization Sources: If available, try a different ionization source, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds compared to electrospray ionization (ESI).
-
-
-
Isotopic Exchange: Although less common for carbon-bound deuterium, there is a possibility of H/D exchange with protons from the solvent, especially under certain pH and temperature conditions.[3]
-
Troubleshooting:
-
Use Aprotic Solvents: When preparing stock solutions, consider using aprotic solvents to minimize the chance of exchange.
-
Evaluate Label Position: If you continue to suspect isotopic exchange, consider using a Spironolactone analog with deuterium labels on more stable, non-exchangeable positions or, if available, a ¹³C or ¹⁵N labeled internal standard.
-
-
The following workflow can help you diagnose the root cause of inconsistent IS signals:
Q2: I am observing poor sensitivity and in-source fragmentation of Spironolactone. How can I improve my signal intensity and get accurate quantification?
A2: This is a well-documented challenge for Spironolactone analysis. The thioester group in Spironolactone is labile and can lead to in-source fragmentation, often forming a product that is isobaric with its major metabolite, canrenone.[1][4][5][6][7]
Strategies to Enhance Sensitivity and Reduce Fragmentation:
-
Derivatization: Chemical derivatization can significantly improve the ionization efficiency and stability of Spironolactone.
-
Mobile Phase Additives: The choice of mobile phase additives can have a profound impact on ionization.
-
Ammonium Fluoride (NH₄F): Using ammonium fluoride as an eluent additive has been reported to amplify the signal of Spironolactone and its metabolites by an average of 70 times in plasma samples.
-
-
Chromatographic Separation: A robust chromatographic method is essential to separate Spironolactone from its metabolites, especially canrenone, to ensure accurate quantification, particularly when in-source fragmentation is present.[3][5][8]
-
Method: A reversed-phase C18 column with a mobile phase of methanol-water and an additive like ammonium acetate or ammonium fluoride is a good starting point.
-
The following diagram illustrates the impact of derivatization on Spironolactone analysis:
Q3: My analyte (Spironolactone) and internal standard (Spironolactone-d3) are not perfectly co-eluting. Is this a problem and how can I fix it?
A3: Yes, this can be a significant problem. For a stable isotope-labeled internal standard (SIL-IS) to effectively compensate for matrix effects, it must co-elute with the analyte.[4] Even a slight separation can lead to the analyte and IS experiencing different degrees of ion suppression or enhancement, resulting in inaccurate and imprecise data.[9]
Causes and Solutions for Chromatographic Shift:
-
Deuterium Isotope Effect: The replacement of hydrogen with deuterium can slightly alter the lipophilicity of the molecule, causing it to elute slightly earlier on a reversed-phase column.[4]
-
Solution:
-
Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to achieve better co-elution.
-
Use a Less Retentive Column: A shorter column or one with a different stationary phase might reduce the separation.
-
Consider ¹³C-labeled IS: If the problem persists and a ¹³C-labeled Spironolactone is available, it will have nearly identical chromatographic behavior to the unlabeled analyte.
-
-
-
Column Overloading: Injecting too high a concentration of the analyte or IS can lead to peak broadening and shifts in retention time.
-
Solution:
-
Reduce Injection Volume or Concentration: Ensure you are working within the linear range of the detector and the capacity of the column.
-
-
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods for Spironolactone quantification. Note that specific values will vary depending on the exact method, matrix, and instrumentation.
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.99 | [10][11][12] |
| LLOQ (Lower Limit of Quantification) | 0.5 - 2 ng/mL | [10] |
| Intra-day Precision (%RSD) | < 15% | [10] |
| Inter-day Precision (%RSD) | < 15% | [10] |
| Accuracy (%Bias) | 85 - 115% | [10] |
| Recovery | > 80% | [8][12] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Aliquoting: To 100 µL of plasma sample, add 25 µL of Spironolactone-d3 internal standard working solution (e.g., at 100 ng/mL). Vortex briefly.
-
Extraction: Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and methylene chloride, 80:20 v/v).
-
Vortexing: Vortex the samples for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions
These are example starting conditions and will require optimization.
-
LC System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS System (Positive ESI Mode):
-
Spironolactone Transition: m/z 417.2 -> 341.2
-
Spironolactone-d3 Transition: m/z 420.2 -> 344.2 (assuming a +3 Da shift)
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
The overall analytical workflow is depicted below:
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 12. researchgate.net [researchgate.net]
Spironolactone-d3-1 interference from endogenous compounds
Welcome to the technical support center for Spironolactone-d3-1. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address potential analytical interferences from endogenous compounds during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Spironolactone, a synthetic steroid and competitive aldosterone antagonist. Its primary application is as a stable isotope-labeled (SIL) internal standard (IS) in quantitative bioanalysis, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Using a SIL-IS is the preferred method to correct for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the accuracy and precision of the analytical results.[1][3]
Q2: What is "endogenous interference" in the context of an LC-MS/MS assay?
Endogenous interference refers to the impact of compounds naturally present in a biological matrix (e.g., plasma, urine) on the quantification of a target analyte.[3] This can manifest in two primary ways:
-
Matrix Effect: Co-eluting endogenous components, such as phospholipids or salts, alter the ionization efficiency of the analyte and/or internal standard in the mass spectrometer's ion source, leading to signal suppression or enhancement.[3]
-
Direct Interference: An endogenous compound is structurally similar to the analyte or IS, resulting in an overlapping chromatographic peak and the same mass-to-charge ratio (m/z) for precursor and product ions. This is a significant challenge in steroid analysis due to the existence of numerous isobaric and isomeric endogenous steroids.[4][5]
Q3: Why am I observing a peak in the this compound channel for my blank matrix (drug-free) samples?
Observing a signal in the this compound Multiple Reaction Monitoring (MRM) channel in a blank sample indicates the presence of an interfering compound. Potential causes include:
-
Contamination: Carry-over from a previous high-concentration sample or contaminated equipment.
-
Endogenous Isobaric Interference: A naturally occurring compound in that specific lot of matrix may be structurally similar enough to produce a signal at the same m/z transition. Steroid metabolism is complex, and not all endogenous isomers are commercially available or well-characterized, posing a risk of unexpected interference.[4]
-
Isotopic Contribution: Although less common for a +3 Da IS, a very high concentration of the non-labeled analyte (Spironolactone) could theoretically contribute to the IS signal through natural isotope abundance.[6]
Q4: Could endogenous steroids interfere with the this compound signal?
Yes. Spironolactone is a synthetic steroid, and its structure shares a common steran nucleus with many endogenous hormones like progesterone, cortisol, and their numerous metabolites.[7][8] An endogenous steroid or its metabolite could potentially:
-
Be isobaric with this compound.
-
Produce a fragment ion with the same m/z as the chosen product ion for this compound.
-
Have similar chromatographic retention properties.
If these conditions are met, the endogenous compound can directly interfere with the IS, compromising the integrity of the assay.[4][5]
Troubleshooting Guide
Issue 1: Signal Detected in this compound Channel in Blank Matrix
If you detect a peak in the MRM channel for this compound in multiple lots of blank biological matrix, it is crucial to identify and mitigate the interference.
Troubleshooting Workflow
Caption: Troubleshooting workflow for interference in the internal standard channel.
Issue 2: High Variability in Internal Standard Response Across Samples
High variability (e.g., >15% CV) in the IS peak area across a batch of samples can indicate inconsistent matrix effects.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Ensure precise and repeatable execution of extraction steps (e.g., pipetting, vortexing, evaporation). Automating these steps can improve consistency.
-
Variable Matrix Composition: Different patient or animal samples can have varying levels of lipids, proteins, and other endogenous components, leading to differential ion suppression.[3]
-
Solution: The most effective way to combat matrix effects is to improve the sample preparation procedure to better remove interfering components.[9]
Experimental Protocols
Protocol 1: Interference Investigation
-
Source Multiple Blanks: Obtain at least six different lots of the target biological matrix from individual donors.
-
Sample Preparation: Process each blank lot using your standard sample preparation method, but do not spike with this compound.
-
LC-MS/MS Analysis: Inject the extracted blank samples and monitor the MRM transitions for both Spironolactone and this compound.
-
Data Analysis:
-
Examine the chromatograms for any peaks at the expected retention time of this compound.
-
If a peak is present, assess its area. An interfering peak with an area >20% of the typical IS response is a significant issue.
-
Compare the ion ratio of the interfering peak to that of a pure standard. A different ratio confirms it is not the target compound.
-
Protocol 2: Mitigation Through Sample Preparation
Improving sample cleanup is the most robust strategy to eliminate matrix effects and direct interferences.[9]
Sample Preparation Options
Caption: Comparison of common sample preparation techniques for bioanalysis.
-
Recommendation: While Protein Precipitation (PPT) is fast, it often fails to remove phospholipids, which are a major source of matrix effects. For steroid analysis, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are strongly recommended to produce a cleaner sample extract.[9]
Protocol 3: Mitigation Through Chromatography
If an interfering peak co-elutes with this compound, modify the chromatographic method.
-
Change Gradient Slope: Decrease the ramp of the organic mobile phase to increase the separation between peaks.
-
Alter Mobile Phase: Test different organic modifiers (e.g., methanol vs. acetonitrile) or additives.
-
Use a Different Column: Select a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to alter selectivity. A slight retention time shift is known to occur between a deuterated IS and its non-deuterated analyte; this can sometimes be exploited to resolve an interference that only affects the IS.[1]
Data Presentation
Table 1: Typical Mass Transitions for Spironolactone and its Metabolite Canrenone
The following are common precursor and product ions used for LC-MS/MS analysis in positive electrospray ionization (ESI+) mode. These should be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Spironolactone | 417.2 | 341.1 | Loss of thioacetic acid |
| 169.0 | Further fragmentation | ||
| Spironolactone-d3 | 420.2 | 344.1 | Corresponds to the loss of thioacetic acid |
| Canrenone | 341.1 | 313.1 | Loss of CO |
| 107.1 | Steroid nucleus fragment |
Data derived from common methodologies and fragmentation patterns.[10]
Table 2: Potential Endogenous Steroid Interferences
This table lists examples of endogenous steroids with nominal masses that could potentially interfere with Spironolactone analysis if not chromatographically separated.
| Endogenous Steroid | Chemical Formula | Monoisotopic Mass (Da) | Potential Interference |
| Cortisone | C₂₁H₂₈O₅ | 360.19 | Isobaric with Canrenone metabolites |
| Progesterone | C₂₁H₃₀O₂ | 314.22 | Structurally similar core |
| Aldosterone | C₂₁H₂₈O₅ | 360.19 | Structurally similar mineralocorticoid |
| 20β-Dihydrocortisone | C₂₁H₃₀O₅ | 362.21 | Isomer of other cortisol metabolites, can interfere with steroid panels.[4] |
Conceptual Diagram of Interference
Caption: Ideal chromatographic separation vs. interference from a co-eluting compound.
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of a suite of endogenous steroids by LC-APPI-MS: Application to the identification of endocrine disruptors in aquatic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
Improving recovery of Spironolactone-d3-1 during sample extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Spironolactone-d3-1 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery low and inconsistent?
Low and variable recovery of an internal standard like this compound can stem from several factors throughout the analytical process. Key areas to investigate include the sample extraction methodology, the inherent chemical properties of the analyte, and potential matrix effects. Sub-optimal pH during extraction, improper solvent selection, or analyte degradation can all contribute to poor results.[1] It is also important to remember that stable isotope-labeled (SIL) internal standards, while generally ideal, may not always behave identically to the native analyte due to the deuterium isotope effect, which can slightly alter physicochemical properties like lipophilicity and chromatographic retention.[2][3][4]
Q2: What are the best practices for improving recovery using Liquid-Liquid Extraction (LLE)?
For steroids like spironolactone, LLE is a common and effective technique.[5] To maximize recovery:
-
Solvent Selection: Diethyl ether and ethyl acetate are frequently used and effective solvents for steroid extraction.[5][6]
-
Solvent-to-Sample Ratio: A solvent-to-sample volume ratio of 5:1 is a well-established starting point for efficient extraction.[6][7]
-
pH Adjustment: The pH of the aqueous sample can influence the partition coefficient of the analyte. While spironolactone is neutral, adjusting the pH can help minimize the extraction of acidic or basic interferences.
-
Mixing Technique: To prevent the formation of emulsions, which trap the analyte and lead to poor recovery, use gentle swirling or rocking instead of vigorous shaking.[8]
-
Troubleshooting Emulsions: If an emulsion does form, it can often be disrupted by adding a small amount of brine (salting out), centrifugation, or gentle heating.[8][9] Supported Liquid Extraction (SLE) is a modern alternative that immobilizes the aqueous phase on a solid support, eliminating the emulsion issue entirely.[8][10]
Q3: How can I optimize a Solid-Phase Extraction (SPE) protocol for this compound?
SPE often provides cleaner extracts than LLE and is highly amenable to automation.[5][11] For a non-polar compound like this compound in a polar matrix (e.g., plasma, urine), a reversed-phase sorbent like C18 is the standard choice.[5] A typical SPE protocol involves five critical steps that must be optimized:[11]
-
Conditioning: This step wets the sorbent and activates the stationary phase. It usually involves passing a water-miscible organic solvent, such as methanol or acetonitrile, through the cartridge.[11][12]
-
Equilibration: The sorbent is then equilibrated with a solution that mimics the sample matrix (e.g., water or a weak buffer) to prepare it for sample loading.[11]
-
Sample Loading: The pre-treated sample is loaded onto the cartridge at a slow, controlled flow rate to ensure adequate interaction time between the analyte and the sorbent for effective retention.
-
Washing: This step removes weakly bound, interfering compounds from the sorbent. The wash solvent should be strong enough to elute contaminants but weak enough to leave the analyte of interest behind. A common strategy is to use water or a weak aqueous/organic mixture.[13]
-
Elution: The final step uses a strong, non-polar organic solvent (e.g., methanol, acetonitrile, ethyl acetate) to disrupt the analyte-sorbent interaction and elute the purified this compound.[13]
Q4: Is Protein Precipitation (PPT) a suitable method for plasma samples?
Protein precipitation is a simple and fast method for sample cleanup, often involving the addition of an organic solvent like acetonitrile.[14][15] While it effectively removes the bulk of proteins, it has significant drawbacks. It is a non-selective, crude cleanup method that can leave many other matrix components like phospholipids in the extract, leading to significant ion suppression in LC-MS/MS analysis.[14] Furthermore, there is a risk that the analyte can co-precipitate with the proteins, leading to low recovery.[16] For these reasons, PPT is often best used as an initial clean-up step prior to a more selective technique like SPE or SLE, rather than as a standalone extraction method.[17]
Q5: Could the stability of this compound be a factor in low recovery?
Yes, chemical stability can be a concern. Spironolactone can degrade under certain conditions. Forced degradation studies have shown it is susceptible to hydrolysis in both acidic and basic conditions, where it can convert to its metabolite, canrenone.[18][19] Therefore, it is crucial to control the pH of the sample and extraction solutions and to avoid prolonged exposure to harsh conditions or high temperatures.[19][20] It is also recommended to store stock solutions and prepared samples at low temperatures (-20°C or -80°C) and under an inert atmosphere if possible.[21]
Troubleshooting Guides and Experimental Protocols
Systematic Troubleshooting Workflow for Low Recovery
When faced with low or variable recovery, a systematic approach is essential. The following workflow can help identify and resolve the root cause of the issue.
Caption: Troubleshooting workflow for low internal standard recovery.
Detailed Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is designed for maximum recovery of steroids from a liquid matrix like plasma or serum.[6][7]
-
Sample Aliquoting: Pipette 200 µL of the sample (e.g., plasma) into a clean glass test tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Solvent Addition: Add 1.0 mL of ethyl acetate (or diethyl ether) to the sample, corresponding to a 5:1 solvent-to-sample ratio.[6]
-
Extraction: Vortex the mixture for 2 minutes, then allow the layers to separate for 5 minutes.
-
Phase Separation: Freeze the sample in a dry ice/ethanol bath to solidify the lower aqueous layer.
-
Collection: Carefully pour off the upper organic solvent layer into a clean tube.
-
Drying: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Optimized Solid-Phase Extraction (SPE)
This protocol uses a standard reversed-phase C18 cartridge for cleaning and concentrating this compound from an aqueous matrix.[5]
Caption: General workflow for Solid-Phase Extraction (SPE).
-
Conditioning: Pass 1 mL of methanol through the 200 mg C18 SPE column.
-
Equilibration: Pass 1 mL of deionized water through the column. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample (e.g., 200 µL of plasma diluted with 800 µL of water) onto the column.
-
Washing: Pass 1 mL of water, followed by 1 mL of hexane, through the column to remove polar and non-polar interferences.[5] Allow the column to dry completely after this step.
-
Elution: Elute the this compound from the column by passing 1 mL of ethyl acetate.
-
Drying & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Protocol 3: Calculating Extraction Recovery and Matrix Effect
Accurate assessment requires preparing three distinct sets of Quality Control (QC) samples at low, medium, and high concentrations.[22]
-
Set 1 (Pre-Extraction Spike): Spike the blank matrix with this compound before performing the extraction procedure. This set represents the recovery of the entire process.
-
Set 2 (Post-Extraction Spike): Perform the extraction procedure on a blank matrix. Spike the resulting clean, reconstituted extract with the same amount of this compound. This set represents 100% recovery under the influence of matrix effects.
-
Set 3 (Neat Solution): Spike the reconstitution solvent with the same amount of this compound. This set represents the ideal response without any matrix influence.
Calculations:
-
Extraction Recovery (%) = [ (Mean Peak Area of Set 1) / (Mean Peak Area of Set 2) ] x 100
-
Matrix Effect (%) = [ (Mean Peak Area of Set 2) / (Mean Peak Area of Set 3) ] x 100
A matrix effect value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[23]
Data and Troubleshooting Summary
Table 1: Comparison of Common Sample Extraction Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction (LLE) | Inexpensive, widely applicable, effective for non-polar compounds.[6] | Can be labor-intensive, prone to emulsion formation, uses large solvent volumes.[8] | Initial method development and labs without specialized equipment. |
| Solid-Phase Extraction (SPE) | High selectivity, provides very clean extracts, easily automated, reduces solvent use.[10][11] | Higher cost per sample, requires method development and optimization.[11] | High-throughput analysis requiring minimal matrix effects and high sensitivity. |
| Protein Precipitation (PPT) | Fast, simple, inexpensive.[14] | Non-selective, high risk of co-precipitation, significant matrix effects remaining.[14][16] | A quick pre-treatment step before a more thorough cleanup like SPE. |
Table 2: Troubleshooting Checklist for Low this compound Recovery
| Potential Issue | Recommended Check | Corrective Action |
| Sample Handling | Review sample collection, storage (-20°C or lower), and freeze-thaw cycles. | Minimize freeze-thaw cycles. Ensure proper storage conditions to prevent degradation.[21] |
| Internal Standard Addition | Confirm that the IS is added at the very beginning of the sample preparation process.[24] | Revise protocol to add IS to the sample matrix before any extraction or precipitation steps. |
| LLE: Emulsion | Observe the interface between aqueous and organic layers after mixing. | Reduce mixing intensity, add salt to the aqueous layer, or use centrifugation to break the emulsion.[8] |
| LLE: Solvent Choice | The polarity of the extraction solvent may be incorrect. | Test alternative water-immiscible solvents like methyl tert-butyl ether (MTBE). |
| SPE: Analyte Breakthrough | Analyze the waste from the sample loading and wash steps for the presence of this compound. | Decrease wash solvent strength, ensure sample pH promotes retention on the sorbent.[11] |
| SPE: Incomplete Elution | Analyze the SPE cartridge after elution by re-eluting with a much stronger solvent. | Increase the strength or volume of the elution solvent; introduce a "soak step" where the elution solvent sits on the sorbent for several minutes. |
| Analyte Degradation | Prepare samples in both neutral and slightly acidic/basic conditions to check for pH-dependent loss. | Maintain sample and extraction solutions at a neutral pH to minimize hydrolysis.[18][19] |
| Matrix Effects | Calculate matrix effect using the post-extraction spike method (Protocol 3).[22] | Improve sample cleanup by switching from LLE/PPT to SPE, or by optimizing the SPE wash steps.[5] |
References
- 1. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 2. waters.com [waters.com]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. zellx.de [zellx.de]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 10. Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. agilent.com [agilent.com]
- 14. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 17. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability and removal of spironolactone from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ageps.aphp.fr [ageps.aphp.fr]
- 20. The formulatiion development and stability of spironolactone suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SPIRONOLACTONE-D3 [chemicalbook.com]
- 22. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Validation & Comparative
Cross-Validation of Bioanalytical Methods: A Comparative Guide Featuring Spironolactone-d3-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Spironolactone, with a special focus on the role and performance of deuterated internal standards. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical data, particularly in complex matrices such as human plasma. This document offers a comparative overview of method validation parameters, detailed experimental protocols, and visual workflows to aid researchers in their method development and validation processes.
Comparative Performance of Internal Standards
The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variability in sample preparation, chromatography, and ionization. While direct comparative studies between Spironolactone-d3-1 and other deuterated analogs are not extensively published, a review of existing literature on bioanalytical methods for Spironolactone allows for an indirect comparison of their performance. The following table summarizes key validation parameters from various studies that have employed different deuterated internal standards.
| Parameter | Method using Spironolactone-d6[1] | Method without Internal Standard[2] | Considerations for this compound |
| Linearity Range | 0.5–150 ng/mL | 0.4-5.0 μg/mL | Expected to be similar to other deuterated standards, providing a wide dynamic range. |
| Correlation Coefficient (r²) | >0.99[1] | >0.999[2] | Expected to be >0.99, indicating a strong linear relationship. |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 0.20 μg/mL (SPI), 0.08 μg/mL (CAN)[2] | A sensitive method with a low LLOQ is anticipated, comparable to other deuterated standards. |
| Intra-day Precision (%RSD) | 0.89–6.00%[1] | <5% | Expected to be well within the accepted limits of <15%. |
| Inter-day Precision (%RSD) | 1.20–10.51%[1] | <5% | Expected to be well within the accepted limits of <15%. |
| Accuracy | 96.90–105.08%[1] | - | Expected to be within the accepted range of 85-115%. |
| Recovery | Not explicitly stated | 87.4% to 112.1%[2] | High and consistent recovery is expected, minimizing matrix effects. |
| Matrix Effect | Not explicitly stated, but use of IS minimizes it | Strong interference observed[2] | The primary advantage of a deuterated IS like this compound is to mitigate matrix effects. |
Note: The data presented for Spironolactone-d6 and the method without an internal standard are derived from separate publications and are not the result of a direct head-to-head study. The "Considerations for this compound" are based on the expected performance of a stable isotope-labeled internal standard in a validated bioanalytical method.
Experimental Protocols
Below are detailed methodologies for a typical LC-MS/MS-based bioanalytical assay for Spironolactone in human plasma, incorporating the use of a deuterated internal standard like this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method developed for Spironolactone analysis in human plasma[1].
-
Aliquot Plasma: To a 1.5 mL polypropylene tube, add 200 µL of human plasma sample, calibration standard, or quality control sample.
-
Add Internal Standard: Spike each tube with 20 µL of this compound working solution (concentration to be optimized during method development).
-
Vortex: Briefly vortex the samples for 10 seconds.
-
Extraction: Add 1 mL of an extraction solvent mixture of methyl tert-butyl ether and methylene chloride (80:20, v/v).
-
Vortex Extraction: Vortex the tubes vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 6000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean 1.5 mL tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical chromatographic and mass spectrometric conditions for the analysis of Spironolactone.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Spironolactone: To be determined (e.g., precursor ion > product ion)
-
This compound: To be determined (e.g., precursor ion > product ion, reflecting the mass shift due to deuterium labeling)
-
Mandatory Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Spironolactone quantification.
Cross-Validation Logical Relationship
Caption: Cross-validation process for bioanalytical methods.
References
A Comparative Guide to Internal Standards for Spironolactone Analysis: A Focus on Spironolactone-d3-1
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of spironolactone in biological matrices, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of the analytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comparative overview of Spironolactone-d3-1 and other internal standards used in the bioanalysis of spironolactone, supported by available experimental data and detailed methodologies.
Introduction to Internal Standards in Spironolactone Analysis
Spironolactone is a synthetic steroid and a competitive aldosterone antagonist used as a potassium-sparing diuretic. Accurate quantification of spironolactone and its metabolites in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for this purpose, and the use of an internal standard is a regulatory requirement for method validation.
Stable isotope-labeled (SIL) internal standards, such as deuterated analogs of the analyte, are considered the gold standard. They share near-identical physicochemical properties with the analyte, leading to similar elution times in chromatography and ionization efficiencies in the mass spectrometer, which allows for effective correction of matrix-induced signal suppression or enhancement.
This guide focuses on comparing the performance of this compound with other commonly used internal standards, including another deuterated analog, Spironolactone-d6, and a non-deuterated structural analog, Estazolam.
Performance Comparison of Spironolactone Internal Standards
It is important to note that no published studies were found that reported the validation and performance data for this compound as an internal standard for spironolactone analysis.
The following tables summarize the available performance data for Spironolactone-d6 and Estazolam.
Table 1: Performance Characteristics of Spironolactone-d6 as an Internal Standard
| Parameter | Result | Reference |
| Linearity (Correlation Coefficient, r) | >0.99 | [1] |
| Intra-day Precision (%RSD) | 0.89 - 6.00% | [1] |
| Inter-day Precision (%RSD) | 1.20 - 10.51% | [1] |
| Intra-day Accuracy (%Bias) | 96.90 - 105.08% | [1] |
| Inter-day Accuracy (%Bias) | 97.99 - 104.13% | [1] |
Table 2: Performance Characteristics of Estazolam as a Non-Deuterated Internal Standard
| Parameter | Result | Reference |
| Linearity (Correlation Coefficient, r) | Linear over 2-300 ng/mL | [2] |
| Within-batch Precision (%RSD) | < 10% | [2] |
| Between-batch Precision (%RSD) | < 10% | [2] |
| Accuracy (%Bias) | 85 - 115% | [2] |
Experimental Protocols
The following is a synthesized, detailed experimental protocol for the quantification of spironolactone in human plasma using an internal standard with LC-MS/MS. This protocol is based on methodologies reported in the literature and can be adapted for use with different internal standards.[1][2][3]
Materials and Reagents
-
Spironolactone reference standard
-
Internal standard (e.g., Spironolactone-d6, Estazolam)
-
HPLC-grade methanol, acetonitrile, methyl tert-butyl ether, methylene chloride, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of spironolactone and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the spironolactone stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with methanol:water (1:1, v/v) to a final concentration (e.g., 50 ng/mL).
-
Calibration Standards and QC Samples: Spike appropriate amounts of the spironolactone working standard solutions into blank human plasma to obtain calibration standards covering the desired concentration range (e.g., 0.5 - 150 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether:methylene chloride, 80:20, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 3.0 × 100 mm, 3 µm).
-
Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Data Analysis: Quantify the analyte using the peak area ratio of the analyte to the internal standard.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for comparing the performance of different internal standards for spironolactone analysis.
Caption: Experimental Workflow for Comparing Spironolactone Internal Standards.
Discussion and Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method for spironolactone. The ideal IS should co-elute with the analyte and exhibit similar ionization characteristics to effectively compensate for analytical variability.
-
Deuterated Internal Standards (e.g., Spironolactone-d6): The available data for Spironolactone-d6 demonstrates excellent performance in terms of accuracy and precision.[1] As a stable isotope-labeled analog, it is expected to have very similar chromatographic behavior and ionization efficiency to spironolactone, making it a highly suitable choice for minimizing matrix effects and improving data quality. Although no data is available for this compound, it is reasonable to expect a similar high level of performance due to its structural similarity to both spironolactone and Spironolactone-d6.
-
Non-Deuterated Internal Standards (e.g., Estazolam): While Estazolam has been used as an internal standard for spironolactone, it is a structurally different molecule.[2] This can lead to differences in chromatographic retention time and ionization efficiency compared to spironolactone. Such differences may result in incomplete compensation for matrix effects, potentially compromising the accuracy and precision of the assay, especially in complex biological matrices. The wider acceptance range for accuracy (85-115%) in the study using Estazolam compared to the tighter range for Spironolactone-d6 reflects the potential for greater variability with a non-analog internal standard.
References
A Head-to-Head Battle: Spironolactone-d3-1 Versus Structural Analog Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled internal standard, Spironolactone-d3-1, against commonly used structural analog internal standards in the bioanalysis of the potassium-sparing diuretic, spironolactone.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they share near-identical physicochemical properties with the analyte. However, structural analogs, which are chemically similar but not identical to the analyte, are also frequently employed due to their lower cost and wider availability.
This guide delves into the performance characteristics of these two classes of internal standards for spironolactone analysis, presenting a summary of quantitative data from published studies. We will examine key validation parameters including accuracy, precision, matrix effects, and recovery to provide an objective comparison.
Performance Data at a Glance
The following tables summarize the performance of deuterated spironolactone internal standards and a structural analog internal standard from various bioanalytical method validation studies. It is important to note that this data is compiled from different studies and direct comparisons should be made with caution as experimental conditions may vary.
Table 1: Performance of Deuterated Spironolactone Internal Standards (Spironolactone-d6)
| Parameter | Concentration (ng/mL) | Result | Reference |
| Intra-day Precision (%RSD) | 0.5 | 6.00 | [1] |
| 5 | 2.07 | [1] | |
| 120 | 0.89 | [1] | |
| Inter-day Precision (%RSD) | 0.5 | 10.51 | [1] |
| 5 | 5.51 | [1] | |
| 120 | 1.20 | [1] | |
| Accuracy (%) | 0.5 | 104.13 | [1] |
| 5 | 99.88 | [1] | |
| 120 | 97.99 | [1] |
Data from a study utilizing Spironolactone-d6 as the internal standard.
Table 2: Performance of a Structural Analog Internal Standard (Estazolam)
| Parameter | Concentration (ng/mL) | Result | Reference |
| Within-batch Precision (%RSD) | 2 | <10 | [2] |
| 20 | <10 | [2] | |
| 200 | <10 | [2] | |
| Between-batch Precision (%RSD) | 2 | <10 | [2] |
| 20 | <10 | [2] | |
| 200 | <10 | [2] | |
| Accuracy (%) | 2 | 85-115 | [2] |
| 20 | 85-115 | [2] | |
| 200 | 85-115 | [2] |
Data from a study utilizing Estazolam as the internal standard for the analysis of spironolactone and its metabolite canrenone.
Key Performance Considerations
Accuracy and Precision: As demonstrated in the tables, both deuterated and structural analog internal standards can yield acceptable accuracy and precision within the typical acceptance criteria for bioanalytical methods (generally ±15% for accuracy and ≤15% for precision). However, stable isotope-labeled standards like Spironolactone-d3 are theoretically superior as they co-elute with the analyte, providing more effective compensation for variations during sample processing and analysis.
Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a significant challenge in LC-MS/MS analysis. SIL internal standards are expected to experience identical matrix effects as the analyte, leading to more reliable correction. While structural analogs can compensate for some matrix effects, their different chemical nature may lead to differential ionization suppression or enhancement, potentially compromising accuracy.
Recovery: The recovery of an analyte from a biological matrix during sample preparation can be variable. An ideal internal standard should have a similar recovery to the analyte. Due to their structural similarity, SIL internal standards are more likely to exhibit comparable extraction recovery to the native analyte compared to structural analogs.
Experimental Methodologies
To provide a practical context for the data presented, here are summaries of typical experimental protocols for the LC-MS/MS analysis of spironolactone using both types of internal standards.
Experimental Protocol using a Deuterated Internal Standard (Spironolactone-d6)
This protocol is based on a validated method for the determination of spironolactone in human plasma[1].
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of Spironolactone-d6 internal standard solution.
-
Perform a one-step liquid-liquid extraction with a mixture of methyl tert-butyl ether and methylene chloride (80:20, v/v).
-
Vortex mix and centrifuge.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Cadenza CD-C18, 3.0 × 100 mm, 3 µm).
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (30:70, v/v).
-
Flow Rate: Gradient flow rate.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Spironolactone: m/z 341.2 → 107.2
-
Spironolactone-d6: m/z 347.1 → 107.2
-
Experimental Protocol using a Structural Analog Internal Standard (Estazolam)
This protocol is based on a validated method for the simultaneous determination of spironolactone and canrenone in human plasma[2].
1. Sample Preparation:
-
To 200 µL of plasma, add the internal standard (Estazolam).
-
Perform liquid-liquid extraction with a mixture of methylene chloride and ethyl acetate (20:80, v/v).
-
Vortex and centrifuge.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Methanol-water (57:43, v/v).
-
Flow Rate: 1.0 mL/min.
3. Mass Spectrometric Conditions:
-
Ionization: Atmospheric pressure chemical ionization (APCI).
-
Detection: Selected Ion Monitoring (SIM).
-
Target Ions:
-
Spironolactone/Canrenone: m/z 341.25
-
Estazolam: m/z 295.05
-
Visualizing the Rationale: Signaling Pathway and Analytical Workflow
To further aid in understanding, the following diagrams illustrate the mechanism of action of spironolactone and a typical bioanalytical workflow.
References
A Comparative Guide to Internal Standards for Spironolactone Bioanalysis: Focus on Linearity and Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the linearity and sensitivity of the bioanalytical method. Deuterated standards, such as Spironolactone-d6, are often considered the gold standard due to their similar physicochemical properties to the analyte. The following table summarizes the performance of various internal standards used in the quantification of Spironolactone.
| Internal Standard | Analyte | Linear Range (ng/mL) | Correlation Coefficient (R²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Spironolactone-d6 | Spironolactone | 0.5 - 150 | > 0.99 | 0.5 | [1] |
| Estazolam | Spironolactone & Canrenone | 2 - 300 | Not Specified | 2 | [2] |
| Not Specified | Spironolactone | 10 - 400 | Not Specified | 10 | [3] |
Key Observations:
-
Spironolactone-d6 demonstrates excellent performance with a wide linear range and a low LLOQ of 0.5 ng/mL, making it highly suitable for sensitive pharmacokinetic studies.[1] The high correlation coefficient (>0.99) indicates a strong linear relationship between concentration and response.[1]
-
Estazolam , a structurally unrelated internal standard, also provides a good linear range, though with a higher LLOQ of 2 ng/mL compared to the deuterated standard.[2]
-
Methods using an unspecified internal standard have also been reported, with a higher LLOQ of 10 ng/mL, suggesting that the choice of IS directly influences the sensitivity of the assay.[3]
The use of a stable isotope-labeled internal standard like Spironolactone-d6 is advantageous as it co-elutes with the analyte, experiencing similar ionization effects in the mass spectrometer, which leads to more accurate and precise quantification. While data for Spironolactone-d3 is not explicitly available, it is reasonable to expect a similar high level of performance due to the fundamental benefits of using a deuterated analog.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of experimental protocols from studies utilizing different internal standards.
Method 1: Using Spironolactone-d6 as Internal Standard
-
Sample Preparation: One-step liquid-liquid extraction with a mixture of methyl tert-butyl ether and methylene chloride (8:2, v/v).[1]
-
Chromatography:
-
Mass Spectrometry:
Method 2: Using Estazolam as Internal Standard
-
Sample Preparation: Plasma samples were extracted with a mixture of methylene chloride and ethyl acetate (20:80, v/v).[2]
-
Chromatography:
-
Mass Spectrometry:
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for generating a calibration curve in a bioanalytical method for Spironolactone quantification.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Spironolactone-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the isotopic purity of Spironolactone-d3 against other deuterated aldosterone antagonist standards. The following sections detail the analytical methodologies, present comparative data, and offer standardized protocols for the accurate assessment of isotopic enrichment. This information is intended to assist researchers in selecting the most suitable internal standards for their quantitative bioanalytical assays.
Introduction to Isotopic Purity in Drug Analysis
Deuterated compounds, such as Spironolactone-d3, are critical internal standards in mass spectrometry-based bioanalysis. Their utility hinges on their chemical identity to the analyte of interest and their distinct mass, which allows for precise quantification. The isotopic purity of a deuterated standard—the percentage of the compound that is fully deuterated at the intended positions—is a crucial parameter. High isotopic purity minimizes signal overlap between the analyte and the internal standard, thereby enhancing the accuracy and precision of the assay. This guide focuses on the methods used to assess this critical quality attribute for Spironolactone-d3 and its deuterated analogues.
Methods for Assessing Isotopic Purity
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
High-Resolution Mass Spectrometry (HRMS): This technique is highly sensitive and capable of distinguishing between isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative intensities of the mass signals corresponding to the deuterated and non-deuterated forms of the molecule, the isotopic purity can be accurately calculated.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR provides detailed structural information and can determine the precise location of deuterium labeling. By comparing the integral of a proton signal in the deuterated compound to that of a certified internal standard, the isotopic enrichment can be quantified.
Comparative Analysis of Deuterated Aldosterone Antagonists
The isotopic purity of Spironolactone-d3 is compared with that of two other commercially available deuterated aldosterone antagonists: Eplerenone-d3 and Finerenone-d5. The data presented in the following table is compiled from publicly available Certificates of Analysis and vendor specifications.
| Deuterated Compound | Isotopic Purity/Enrichment |
| Spironolactone-d3 | 99%[1] |
| Eplerenone-d3 | 99.9% |
| Finerenone-d5 | >98% |
Experimental Protocols
The following are detailed protocols for the assessment of isotopic purity of Spironolactone-d3 using HRMS and qNMR. These protocols can be adapted for the analysis of other deuterated compounds.
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: To determine the isotopic purity of Spironolactone-d3 by assessing the relative abundance of its isotopologues.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system.
Materials:
-
Spironolactone-d3 sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for mobile phase acidification)
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of Spironolactone-d3 in a 50:50 mixture of methanol and water.
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution of Spironolactone-d3 as a sharp peak.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer: Set to a resolution of at least 70,000.
-
Scan Range: m/z 400-450 to encompass the molecular ions of Spironolactone and Spironolactone-d3.
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the protonated molecular ions of Spironolactone ([M+H]⁺) and Spironolactone-d3 ([M+3H]⁺).
-
Integrate the peak areas for both isotopologues.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of Deuterated Peak / (Area of Deuterated Peak + Area of Non-deuterated Peak)) * 100
-
Quantitative NMR (qNMR) Protocol
Objective: To determine the isotopic enrichment of Spironolactone-d3 using an internal standard.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Spironolactone-d3 sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of Spironolactone-d3 and 5 mg of the certified internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from Spironolactone-d3 and a signal from the internal standard.
-
Calculate the molar ratio of Spironolactone-d3 to the internal standard.
-
The isotopic enrichment can be determined by comparing the integral of a residual proton signal in the deuterated position to the integral of a non-deuterated proton signal within the same molecule.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the analytical workflows for assessing isotopic purity.
References
A Comparative Guide to the Bioanalysis of Spironolactone: Performance of Deuterated Internal Standards in Diverse Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of spironolactone and its metabolites in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides a comprehensive comparison of the use of deuterated spironolactone, specifically focusing on Spironolactone-d3, as an internal standard in various biological matrices, alongside alternative analytical approaches.
Spironolactone is a potassium-sparing diuretic and aldosterone antagonist widely used in the treatment of conditions such as heart failure, hypertension, and edema. Its bioanalysis is often complicated by its rapid and extensive metabolism to active metabolites, primarily canrenone and 7α-thiomethylspironolactone. The use of a stable isotope-labeled internal standard, such as Spironolactone-d3, is considered the gold standard in mass spectrometric assays to compensate for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
This guide presents a comparative overview of analytical methods for spironolactone in plasma, urine, and tissue, with a focus on the performance of deuterated internal standards versus other commonly used internal standards.
Data Presentation: Quantitative Method Performance
The following tables summarize the performance of various analytical methods for the quantification of spironolactone in different biological matrices.
Table 1: Performance of Analytical Methods for Spironolactone in Human Plasma
| Parameter | Method 1: LC-MS/MS with Spironolactone-d6[1] | Method 2: HPLC-APCI-MS with Estazolam[2] | Method 3: HPLC-UV (No Internal Standard)[3] |
| Internal Standard | Spironolactone-d6 | Estazolam | None |
| Linearity Range | 0.5–150 ng/mL | 2–300 ng/mL | 10–400 ng/mL (for Spironolactone) |
| Intra-day Precision (%RSD) | 0.89–6.00% | < 10% | < 10% (except at LLOQ: 12-15%) |
| Inter-day Precision (%RSD) | 1.20–10.51% | < 10% | < 10% (except at LLOQ: 12-15%) |
| Accuracy | 96.90–105.08% | 85–115% | Not explicitly stated |
| Recovery | Not explicitly stated | > 80% | > 80% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2 ng/mL | 10 ng/mL |
Table 2: Performance of Analytical Methods for Spironolactone and its Metabolites in Human Urine
| Parameter | Method 1: HPLC-UV for Canrenone[4] | Method 2: HPLC-UV for Spironolactone & Metolazone[5] |
| Internal Standard | Spirorenone | Xipamide |
| Analyte(s) | Canrenone | Spironolactone, Metolazone |
| Linearity Range | 0.5–10.0 µg/mL | 0.5–10.0 µg/mL (for Spironolactone) |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated |
| Accuracy/Recovery | ~100% | 99.72 ± 3.27% (in spiked urine) |
| Lower Limit of Detection (LOD) | 20 ng/mL | 0.04 ng/mL (Spironolactone) |
| Lower Limit of Quantification (LOQ) | Not explicitly stated | 0.11 µg/mL (Spironolactone) |
Table 3: Performance of an Analytical Method for Spironolactone in Ocular Tissue
| Parameter | Method: UHPLC-ESI-MS |
| Internal Standard | 17α-methyltestosterone |
| Analyte(s) | Spironolactone, Canrenone, 7α-thiomethylspironolactone |
| Linearity Range | 5–1000 ng/mL |
| Precision | Satisfied FDA guidelines |
| Accuracy | Satisfied FDA guidelines |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Note: Data for a deuterated internal standard in urine and tissue was not available in the reviewed literature. The tables present the best available alternatives for comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further development.
Protocol 1: LC-MS/MS for Spironolactone in Human Plasma with Spironolactone-d6 Internal Standard[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 20 µL of Spironolactone-d6 internal standard (IS) solution.
-
Add 1 mL of a mixture of methyl tert-butyl ether and methylene chloride (8:2, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1200 series HPLC
-
Column: Cadenza CD-C18 (3.0 × 100 mm, 3 µm)
-
Mobile Phase: 0.1% formic acid in water:methanol (30:70, v/v)
-
Flow Rate: Gradient flow (details in original publication)
-
MS System: API 4000 triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
-
Spironolactone: m/z 341.2 → 107.2
-
Spironolactone-d6: m/z 347.1 → 107.2
-
Protocol 2: HPLC-UV for Canrenone in Human Urine with Spirorenone Internal Standard[4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add spirorenone as the internal standard.
-
Add 5 mL of n-hexane-toluene (1:1, v/v).
-
Shake for 10 minutes.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
2. HPLC-UV Analysis:
-
Column: LiChrospher RP C18 (5 µm, 125 x 4 mm I.D.)
-
Mobile Phase: Acetonitrile-water
-
Detection: UV at 285 nm
Protocol 3: UHPLC-ESI-MS for Spironolactone in Ocular Tissue with 17α-methyltestosterone Internal Standard
1. Sample Preparation (Protein Precipitation & Extraction):
-
Homogenize the ocular tissue sample.
-
Add 17α-methyltestosterone as the internal standard.
-
Perform a one-step extraction using a methanol:water (1:1) solution.
-
Centrifuge the extract.
-
Analyze the supernatant.
2. UHPLC-ESI-MS Analysis:
-
Analytical Column: C18 column
-
Detection Mode: Selected Ion Recording (SIR)
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in the protocols.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Spironolactone-d3-1: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Spironolactone-d3-1, a deuterated analog of a potassium-sparing diuretic, requires careful handling and disposal due to its potential health hazards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety and regulatory standards.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance.[1] Exposure can be harmful, and it is suspected of causing cancer.[1][2] Adherence to safety protocols during handling and disposal is mandatory to mitigate risks.
Table 1: this compound Hazard and Safety Information
| Hazard Category | GHS Classification | Hazard Statement |
|---|---|---|
| Acute Toxicity | Acute Toxicity - Oral 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity - Dermal 4 | H312: Harmful in contact with skin.[1] | |
| Acute Toxicity - Inhalation 4 | H332: Harmful if inhaled.[1] | |
| Skin Corrosion/Irritation | Skin Irritation 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Eye Irritation 2A | H319: Causes serious eye irritation.[1] |
| Carcinogenicity | Carcinogenicity 2 | H351: Suspected of causing cancer.[1][2] |
| Reproductive Toxicity | Reproductive Toxicity 1B | H360F: May damage fertility.[2] |
Standard Operating Procedure for Disposal
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[3] The following protocol outlines the necessary steps for compliant disposal.
Step 1: Waste Identification and Minimization
-
A chemical is considered waste when it is no longer intended for use.[4][5] Treat all this compound and materials contaminated with it as hazardous waste.[5]
-
Employ waste minimization strategies, such as using microscale processes and only preparing the amount of material immediately needed.[6]
Step 2: Container Selection and Management
-
Select a leak-proof container with a secure, screw-top lid that is chemically compatible with this compound.[4][7][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Ensure the container is in good condition, free from cracks or rust.[4]
-
Do not overfill the container; leave at least 5-20% of headspace to allow for thermal expansion.[6][7]
-
Keep the exterior of the waste container clean and free of contamination.[6]
-
The container must be kept closed at all times, except when adding waste.[4][8]
Step 3: Labeling the Waste Container
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label to the container.[3][4][5]
-
The label must include the following information:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3][6] For mixtures, list all constituents and their approximate concentrations.[6]
-
The date when waste was first added to the container (accumulation start date).[3]
-
The location of origin (e.g., building and room number).[3]
-
The name and contact information of the Principal Investigator.[3]
-
Appropriate hazard pictograms (e.g., Health Hazard, Exclamation Mark).[3]
Step 4: Segregation and Storage
-
Store the this compound waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9][10]
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[6][11]
-
Always use secondary containment, such as a lab tray or bin, to capture any potential spills or leaks.[4][8] The secondary container must be able to hold 110% of the volume of the primary container.[8]
-
Adhere to institutional and regulatory quantity and time limits for waste storage in an SAA (e.g., typically no more than 55 gallons, stored for up to 12 months).[5][9][12]
Step 5: Arranging for Disposal
-
Once the container is full or the storage time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[3][6] This substance should not be released into the environment.[1][11]
Caption: Workflow for the proper disposal of this compound waste.
Disposal of Empty Containers and Contaminated Materials
-
Empty Containers: A container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[4] The rinsate (the solvent from rinsing) must be collected and disposed of as hazardous waste.[4] After triple-rinsing and air-drying, deface or remove the original label, and the container may then be disposed of in the regular laboratory trash or recycling.[4][7]
-
Contaminated Labware: Glassware, pipette tips, gloves, and other materials contaminated with this compound must be disposed of as hazardous solid waste.[4] Place these items in a designated, properly labeled solid hazardous waste container.
-
Spill Cleanup: Any materials used to clean up a spill of this compound (e.g., absorbent pads, wipes) must also be disposed of as hazardous waste.[5]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
Essential Safety and Operational Guidance for Handling Spironolactone-d3-1
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Spironolactone-d3-1, tailored for research scientists and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety practices.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated analog of Spironolactone. The safety precautions for Spironolactone should be strictly followed. Spironolactone is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and is suspected of causing cancer.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile, neoprene) | To prevent skin contact, as the substance is harmful upon dermal absorption.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and potential splashes.[2] |
| Respiratory Protection | NIOSH-approved respirator or dust mask | To prevent inhalation of harmful dust particles, especially when handling powders.[2][3] |
| Body Protection | Laboratory coat or disposable protective clothing | To protect skin and personal clothing from contamination.[2] |
2. Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure risk and maintain the integrity of the compound.
2.1. Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[2][3]
-
Avoid Dust Generation: Minimize the creation of dust when handling the solid form.[2][4]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2] Always wash hands thoroughly with soap and water after handling.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]
2.2. Storage:
-
Container: Keep the container tightly sealed when not in use.[1]
-
Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials such as strong acids, bases, and oxidizing agents.
-
Authorized Access: Store in a locked cabinet or an area with restricted access.[5]
3. Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
3.1. Spills:
-
Minor Spills:
-
Evacuate unnecessary personnel from the immediate area.
-
Wear appropriate PPE as detailed in Table 1.
-
Use dry clean-up methods to avoid generating dust.[2] Gently sweep or vacuum the spilled material. Ensure the vacuum is fitted with a HEPA filter.[2]
-
Collect the residue in a clearly labeled, sealed container for disposal.[2][4]
-
Clean the spill area thoroughly with a damp cloth.[4]
-
-
Major Spills:
3.2. Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
4. Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including empty containers and contaminated PPE, in clearly labeled, sealed containers.
-
Disposal Method: Disposal must be carried out in accordance with all local, state, and federal regulations.[1] Do not dispose of with household garbage or allow it to enter the sewage system.[1] Options for disposal include burial in a licensed landfill or incineration in a licensed facility.[2]
5. Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard Laboratory Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
